Product packaging for (Pyridin-3-yloxy)-acetic acid(Cat. No.:CAS No. 86649-57-2)

(Pyridin-3-yloxy)-acetic acid

Cat. No.: B1306564
CAS No.: 86649-57-2
M. Wt: 153.14 g/mol
InChI Key: MBEPWLCDXKKANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Pyridin-3-yloxy)-acetic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B1306564 (Pyridin-3-yloxy)-acetic acid CAS No. 86649-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEPWLCDXKKANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390205
Record name (Pyridin-3-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86649-57-2
Record name (Pyridin-3-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Pyridin-3-yloxy)-acetic acid (CAS 86649-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of (Pyridin-3-yloxy)-acetic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a probable synthetic route, details expected analytical characteristics, and explores the biological activities of its derivatives, offering insights into its potential as a scaffold in drug discovery.

Physicochemical Properties

This compound is a solid, crystalline compound. Its core structure consists of a pyridine ring linked to an acetic acid moiety via an ether bond. The quantitative physicochemical properties are summarized in Table 1.

PropertyValueSource
CAS Number 86649-57-2N/A
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Melting Point 210-212 °C[1]
Boiling Point (Predicted) 312.9 ± 17.0 °C[1]
Density (Predicted) 1.300 ± 0.06 g/cm³[1]
pKa (Predicted) 2.56 ± 0.10N/A
Solubility Slightly soluble in water.N/A
Appearance White to light yellow powder/crystal.N/A

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis would proceed by the reaction of 3-hydroxypyridine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.

Reaction:

3-Hydroxypyridine + ClCH₂COOH → this compound + HCl

Experimental Protocol:

  • Dissolution of Reactants: 3-hydroxypyridine is dissolved in a suitable solvent, such as a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol.

  • Addition of Base: A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the corresponding pyridin-3-olate.[2]

  • Addition of Haloacetic Acid: Chloroacetic acid or its ester is added to the reaction mixture. The pyridin-3-olate then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid in an Sₙ2 reaction to form the ether linkage.

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature to ensure completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve acidification to precipitate the carboxylic acid, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxypyridine 3-Hydroxypyridine Dissolution in Solvent Dissolution in Solvent 3-Hydroxypyridine->Dissolution in Solvent Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Dissolution in Solvent Base (e.g., NaOH) Base (e.g., NaOH) Deprotonation Deprotonation Base (e.g., NaOH)->Deprotonation Dissolution in Solvent->Deprotonation Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) Deprotonation->Nucleophilic Substitution (SN2) Reaction at Elevated Temperature Reaction at Elevated Temperature Nucleophilic Substitution (SN2)->Reaction at Elevated Temperature Work-up & Purification Work-up & Purification Reaction at Elevated Temperature->Work-up & Purification This compound This compound Work-up & Purification->this compound

Fig. 1: Proposed synthesis workflow for this compound.

Analytical and Spectroscopic Data

Specific, experimentally obtained spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the methylene and carboxylic acid protons of the acetic acid moiety.

  • Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • Methylene Protons (-OCH₂-): A singlet corresponding to the two methylene protons is expected, likely in the range of δ 4.5-5.0 ppm, shifted downfield due to the adjacent oxygen atom.

  • Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be observed at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals.

Carbon EnvironmentExpected Chemical Shift (ppm)
C=O (Carboxylic Acid) 170 - 185
C (Aromatic, C-O) ~155
C (Aromatic) 125 - 150
-OCH₂- 60 - 70
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid) Broad band, 2500 - 3300
C-H (Aromatic) 3000 - 3100
C=O (Carboxylic Acid) 1700 - 1725
C=C, C=N (Aromatic Ring) 1450 - 1600
C-O (Ether) 1200 - 1300 (asymmetric), 1000-1100 (symmetric)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.

Biological Activity and Potential Applications

While there is limited information on the specific biological activity of this compound itself, its structural motifs are present in compounds with significant pharmacological interest. Research has primarily focused on its derivatives for various therapeutic applications.[3]

HIV Replication Inhibition

Derivatives of pyridin-3-yl acetic acid have been investigated as potential inhibitors of human immunodeficiency virus (HIV) replication.[3] The exact mechanism of action for these derivatives is not fully elucidated in the available literature but is an active area of research.

PIM-1 Kinase Inhibition

The pyridin-3-yloxy moiety is a key structural component in some reported inhibitors of PIM-1 kinase.[3] PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and apoptosis.[4] Overexpression of PIM-1 is associated with several cancers, making it an attractive target for cancer therapy.[4] PIM-1 kinase exerts its effects through various downstream signaling pathways, including the JAK/STAT and NF-κB pathways.

PIM1_Signaling cluster_input Upstream Signals cluster_pathway Signaling Cascade cluster_output Cellular Responses Cytokines Cytokines JAK JAK Cytokines->JAK Growth Factors Growth Factors Growth Factors->JAK STAT STAT JAK->STAT PIM-1 Kinase PIM-1 Kinase STAT->PIM-1 Kinase NF-κB NF-κB PIM-1 Kinase->NF-κB Inhibition of Apoptosis Inhibition of Apoptosis PIM-1 Kinase->Inhibition of Apoptosis Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation

Fig. 2: Simplified PIM-1 kinase signaling pathway.

Experimental Protocol: Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a kinase like PIM-1 is a biochemical assay.

  • Assay Components: The assay typically includes the purified PIM-1 enzyme, a specific substrate peptide, ATP (adenosine triphosphate), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP. PIM-1 catalyzes the transfer of a phosphate group from ATP to the substrate.

  • Detection: The extent of phosphorylation is measured. This can be done using various methods, such as radiolabeling with ³²P-ATP and measuring radioactivity, or by using phosphorylation-specific antibodies in an ELISA-based format.

  • Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in substrate phosphorylation in the presence of the compound compared to a control without the compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

PPARγ Agonism

Derivatives of this compound have also been evaluated for their potential as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.[3] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[5] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[6] Activation of PPARγ leads to the transcription of genes involved in insulin sensitization and adipogenesis.

PPARg_Signaling cluster_ligand Ligand Binding cluster_nucleus Nuclear Events cluster_response Metabolic Effects PPARγ Agonist PPARγ Agonist PPARγ PPARγ PPARγ Agonist->PPARγ Heterodimerization Heterodimerization PPARγ->Heterodimerization RXR RXR RXR->Heterodimerization PPRE Binding PPRE Binding Heterodimerization->PPRE Binding Gene Transcription Gene Transcription PPRE Binding->Gene Transcription Insulin Sensitization Insulin Sensitization Gene Transcription->Insulin Sensitization Adipogenesis Adipogenesis Gene Transcription->Adipogenesis

References

(Pyridin-3-yloxy)-acetic acid synthesis pathway from 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (Pyridin-3-yloxy)-acetic acid from 3-hydroxypyridine. The primary synthesis route detailed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document includes a detailed experimental protocol, tabulated analytical data, and a visual representation of the synthesis pathway.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxypyridine is most commonly achieved through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of 3-hydroxypyridine to form a pyridin-3-olate anion, which then acts as a nucleophile, attacking an haloacetic acid derivative such as ethyl chloroacetate. The subsequent hydrolysis of the resulting ester yields the desired this compound.

The overall reaction can be summarized as follows:

Synthesis_Pathway 3-Hydroxypyridine 3-Hydroxypyridine Intermediate_Ester Ethyl (Pyridin-3-yloxy)acetate 3-Hydroxypyridine->Intermediate_Ester 1. Deprotonation Base Base Base->Intermediate_Ester Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_Ester 2. SN2 Attack Final_Product This compound Intermediate_Ester->Final_Product Acid or Base Catalyzed Hydrolysis Hydrolysis Hydrolysis->Final_Product

Figure 1: Williamson Ether Synthesis Pathway

An alternative, though less common, approach involves the reaction of 3-hydroxypyridine with an alkyl propiolate in the presence of a phosphine catalyst. This method proceeds via a nucleophilic addition mechanism.

Experimental Protocol

This protocol is a composite procedure based on analogous Williamson ether syntheses of similar phenolic compounds.

Step 1: Synthesis of Ethyl (Pyridin-3-yloxy)acetate

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: To the stirred solution, add potassium carbonate (1.5 eq) in one portion.

  • Alkylation: Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl (pyridin-3-yloxy)acetate.

Step 2: Hydrolysis of Ethyl (Pyridin-3-yloxy)acetate

  • Hydrolysis: Dissolve the crude ethyl (pyridin-3-yloxy)acetate in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with 1 M hydrochloric acid.

  • Isolation: The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Mix 3-Hydroxypyridine, K2CO3, and DMF B Add Ethyl Chloroacetate A->B C Heat to 100°C (4-6h) B->C D Cool and Filter C->D E Concentrate and Extract D->E F Dry and Concentrate (Crude Ester) E->F G Dissolve Crude Ester in EtOH/NaOH(aq) F->G Proceed to Hydrolysis H Stir at RT (2-4h) G->H I Cool and Acidify (HCl) H->I J Filter Precipitate I->J K Wash and Dry (Crude Acid) J->K L Recrystallize (Pure Product) K->L

Figure 2: Experimental Workflow Diagram

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3-HydroxypyridineC₅H₅NO95.10Off-white to tan crystalline solid
Ethyl ChloroacetateC₄H₇ClO₂122.55Colorless liquid
This compoundC₇H₇NO₃153.14White to off-white solid

Table 2: Analytical Data for this compound

AnalysisResult
Melting Point 210-212 °C[1]
¹H NMR Predicted: Signals for the pyridyl protons, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Predicted: Signals for the pyridyl carbons, the methylene carbon, and the carbonyl carbon.
IR (Infrared) Predicted: Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H and C=C stretching.
Yield Typically moderate to good, dependent on reaction conditions and purity of starting materials.

Note: Specific, experimentally obtained NMR and IR spectral data were not available in the cited literature. The predicted chemical shifts are based on the analysis of similar structures.

References

The Multifaceted Biological Activities of (Pyridin-3-yloxy)-acetic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (Pyridin-3-yloxy)-acetic acid scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental protocols, and the molecular pathways influenced by these compounds. The structural versatility of this core allows for modifications that can significantly modulate its therapeutic properties, leading to the development of potent anticancer, antibacterial, and enzyme-inhibiting agents.

Biological Activities and Quantitative Data

Derivatives of this compound and structurally related pyridine compounds have been extensively evaluated for various biological activities. The primary areas of investigation include their potential as anticancer, antibacterial, and enzyme inhibitors.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyridine derivatives against various cancer cell lines. The primary mechanism often involves the inhibition of key cellular processes, leading to apoptosis or cell cycle arrest.

A novel series of pyridine-ureas was synthesized and evaluated for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line.[1] Several of these compounds exhibited significant anti-proliferative effects.[1] For instance, compounds 8e and 8n were identified as the most potent, with IC50 values of 0.22 µM and 1.88 µM after 48 hours of treatment, respectively.[1] Notably, the activity of these compounds was found to be superior to the standard reference drug, doxorubicin (IC50 = 1.93 µM).[1] Furthermore, selected pyridine-ureas were screened against a panel of 58 cancer cell lines by the US-NCI, where compounds 8b and 8e demonstrated broad-spectrum anti-proliferative activity.[1]

In another study, novel pyridine derivatives bearing a tetrahydronaphthalene scaffold were synthesized and tested for their cytotoxic activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines using the MTT assay.[2] These compounds were found to be potent cytotoxic agents, particularly against the human colon cancer cell line.[2] Similarly, a series of novel pyridine derivatives were synthesized and evaluated for their anticancer activity against MCF-7, DU-145 (prostate cancer), and HeLa (cervical cancer) cell lines.[3] Compounds 7e and 7g from this series showed potent cytotoxic effects, comparable to the standard anticancer drug doxorubicin.[3] Molecular docking studies suggested that these compounds effectively bind to the epidermal growth factor receptor (EGFR), indicating their potential as EGFR inhibitors.[3]

The cytotoxic activity of pyridine-3-carbonitrile derivatives was assessed against MCF7, HT29, and A2780 cancer cell lines.[4] Compound 4a displayed notable cytotoxic activity against all tested cell lines, with a particularly low IC50 value of 2.243 µM against human colorectal carcinoma (HT29), which was lower than that of doxorubicin (IC50 = 3.964 µM).[4]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative ClassCell LineAssayActivity MetricValueReference
Pyridine-urea 8e MCF-7ProliferationIC50 (48h)0.22 µM[1]
Pyridine-urea 8n MCF-7ProliferationIC50 (48h)1.88 µM[1]
Doxorubicin (Reference)MCF-7ProliferationIC50 (48h)1.93 µM[1]
Pyridine-3-carbonitrile 4a HT29CytotoxicityIC502.243 µM[4]
Doxorubicin (Reference)HT29CytotoxicityIC503.964 µM[4]
Novel Pyridine Derivative 7e MCF-7, DU-145, HeLaCytotoxicity-Potent, comparable to Doxorubicin[3]
Novel Pyridine Derivative 7g MCF-7, DU-145, HeLaCytotoxicity-Potent, comparable to Doxorubicin[3]
Antibacterial Activity

The pyridine nucleus is a key component of many antibacterial agents. Research into this compound derivatives and related structures has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing strong antibacterial activity against five Gram-positive bacteria.[5][6] Compounds 21b , 21d , 21e , and 21f exhibited activity similar to the commercial antibiotic linezolid.[5][6] These compounds were tested against S. aureus, S. pneumoniae, E. faecalis, B. subtilis, and S. xylosus.[5] Most of the synthesized compounds showed moderate to significant inhibitory activities against these strains.[5] Furthermore, these compounds demonstrated universal antibiofilm activity, with compound 21d showing significant concentration-dependent inhibition of biofilm formation and less propensity for drug resistance development compared to linezolid.[5][6]

Another study focused on the synthesis and antibacterial evaluation of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives.[7] The methyl sulfonic acid ester derivatives displayed a broad spectrum of activity against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis.[7] Compound 12e was the most potent, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against B. subtilis.[7]

Substituted benzylidenehydrazinylpyridinium derivatives were also synthesized and screened for their antibacterial and antifungal activities.[8] Compounds containing a 3-phenylpropyl chain showed the highest antimicrobial activity against Staphylococcus aureus, with compound 3d being the most active against all tested bacterial and fungal strains.[8]

Table 2: Antibacterial Activity of Selected Pyridine Derivatives

Compound/Derivative ClassBacterial StrainActivity MetricValueReference
3-(pyridine-3-yl)-2-oxazolidinone 21b, 21d, 21e, 21f Gram-positive bacteriaActivitySimilar to Linezolid[5][6]
3-(3-pyridyl)-oxazolidone-5-methyl ester 12e Bacillus subtilisMIC16 μg/mL[7]
Benzylidenehydrazinylpyridinium 3d Staphylococcus aureusMIC4 μg/mL[8]
Enzyme Inhibitory Activity

Derivatives of this compound have been investigated as inhibitors of various enzymes, playing a role in different disease pathologies.

A series of pyridine derivatives with carbamic or amidic functions were designed as cholinesterase inhibitors for potential use in Alzheimer's disease.[9] The carbamate 8 was the most potent human acetylcholinesterase (hAChE) inhibitor with an IC50 of 0.153 µM, while the carbamate 11 was the most potent inhibitor of human butyrylcholinesterase (hBChE) with an IC50 of 0.828 µM.[9] Molecular docking studies indicated that carbamate 8 binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[9] These compounds also showed an ability to inhibit Aβ42 self-aggregation, another key pathological event in Alzheimer's disease.[9]

Furthermore, derivatives of pyridin-3-yl acetic acid have been explored as inhibitors of human immunodeficiency virus (HIV) replication, targeting the HIV integrase enzyme.[10][11][12][13][14]

Table 3: Enzyme Inhibitory Activity of Selected Pyridine Derivatives

Compound/Derivative ClassEnzyme TargetActivity MetricValueReference
Pyridine Carbamate 8 Human Acetylcholinesterase (hAChE)IC500.153 µM[9]
Pyridine Carbamate 11 Human Butyrylcholinesterase (hBChE)IC500.828 µM[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. This section outlines the methodologies for key assays cited in the literature for this compound derivatives and related compounds.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in drug discovery to assess the potential toxicity of compounds against cancer and normal cell lines.[15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: The test compound is dissolved in a suitable solvent like DMSO to create a stock solution.[15] Serial dilutions are then prepared in the cell culture medium and added to the wells. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.[16]

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[16]

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[15]

  • Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected from each well.[15]

  • LDH Reaction: A commercial LDH cytotoxicity assay kit is used according to the manufacturer's instructions. The collected supernatant is added to a reaction mixture containing the LDH substrate.[15]

  • Absorbance Measurement: After incubation, the absorbance is measured at the recommended wavelength (usually 490 nm).[15]

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antibacterial potency of the compounds.

  • Method: The standard serial dilution method is commonly used.[5]

  • Procedure: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test bacteria is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively detailed, the activities of structurally related pyridine-based compounds suggest involvement in key cancer-related pathways.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

CDK4_6_Rb_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Binding & Activation Rb Rb CDK4_6->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Release S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Transcription of S-phase genes Growth_Factors Growth Factors Growth_Factors->CyclinD Induction

Experimental_Workflow_Cytotoxicity start Start cell_culture Cell Culture (e.g., MCF-7, HCT116) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) cell_seeding->compound_prep treatment Compound Treatment (24-72 hours) cell_seeding->treatment compound_prep->treatment assay Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay measurement Absorbance Measurement assay->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

Conclusion

The this compound framework and its derivatives represent a promising area of research for the development of new therapeutic agents. The diverse biological activities, including potent anticancer and antibacterial effects, underscore the potential of this chemical scaffold. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future work should focus on elucidating the precise mechanisms of action and structure-activity relationships to design more potent and selective drug candidates. The signaling pathway diagrams offer a conceptual framework for understanding the potential molecular targets of these compounds, guiding further mechanistic studies.

References

(Pyridin-3-yloxy)-acetic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(Pyridin-3-yloxy)-acetic acid has emerged as a valuable and versatile building block in medicinal chemistry, providing a core scaffold for the development of a diverse range of therapeutic agents. Its unique structural features, combining a pyridine ring with an ether-linked acetic acid moiety, allow for facile chemical modification and the introduction of various pharmacophoric elements. This has led to its incorporation into molecules targeting a spectrum of diseases, including cancer, HIV, and metabolic disorders. This in-depth technical guide explores the utility of this compound as a foundational element in drug design, detailing its application in the synthesis of potent inhibitors of PIM-1 kinase, HIV integrase, and activators of PPARγ.

PIM-1 Kinase Inhibitors for Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are a family of serine/threonine kinases that play a critical role in cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM-1 is implicated in the pathogenesis of various human cancers, making it an attractive target for therapeutic intervention.[1] Derivatives of this compound have been investigated as potent PIM-1 kinase inhibitors.

Signaling Pathway

The PIM-1 signaling cascade is a crucial pathway for cell survival and proliferation. Various extracellular signals, such as cytokines and growth factors, can activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. PIM-1 kinase, in turn, phosphorylates a multitude of downstream substrates, thereby modulating their activity and contributing to tumorigenesis.[1]

PIM1_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer PIM1 PIM-1 Kinase Substrate Downstream Substrates PIM1->Substrate Cell Proliferation &\nSurvival Cell Proliferation & Survival Substrate->Cell Proliferation &\nSurvival PIM1_gene PIM1 Gene STAT_dimer->PIM1_gene PIM1_gene->PIM1 Translation

Caption: PIM-1 Signaling Pathway.
Synthesis of (Pyridin-3-yloxy)-acetamide Derivatives

A general approach to synthesize amide derivatives from this compound involves the activation of the carboxylic acid followed by coupling with a desired amine.

Synthesis_Workflow start This compound step1 Acid Activation (e.g., SOCl2, EDCI/HOBt) start->step1 step2 Amine Coupling (R-NH2) step1->step2 end (Pyridin-3-yloxy)-acetamide Derivative step2->end

Caption: General Synthesis Workflow.

Experimental Protocol: Synthesis of N-Aryl-2-(pyridin-3-yloxy)acetamides

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, the desired substituted aniline (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N-aryl-2-(pyridin-3-yloxy)acetamide.

Biological Activity
Compound Class Target IC50 (µM) Reference
PyridothienopyrimidinonesPIM-11.18 - 8.83[2]
Pyridine-based compoundsPIM-10.0143 - 0.0423[3]

Experimental Protocol: PIM-1 Kinase Inhibition Assay (Luminescence-based) [4]

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the PIM-1 kinase activity.[4]

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (control), 2 µl of recombinant PIM-1 enzyme, and 2 µl of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add 10 µl of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

HIV Integrase Inhibitors for Antiviral Therapy

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[5] Inhibiting this enzyme is a key strategy in antiretroviral therapy. The this compound scaffold has been utilized in the design of novel HIV integrase inhibitors.[6][7][8]

Mechanism of Action

HIV integrase catalyzes two main reactions: 3'-processing and strand transfer. Strand transfer inhibitors (INSTIs) bind to the integrase-viral DNA complex and block the insertion of viral DNA into the host genome.

HIV_Integrase_Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex Viral_DNA->PIC Integrase HIV Integrase Integrase->PIC Integrated_DNA Integrated Provirus PIC->Integrated_DNA Strand Transfer Host_DNA Host DNA Inhibitor (Pyridin-3-yloxy)-acetic acid derivative (INSTI) Inhibitor->PIC Inhibition

Caption: HIV Integrase Inhibition.
Synthesis and Biological Activity

Patents have disclosed various (pyridin-3-yl) acetic acid derivatives as potent inhibitors of HIV integrase.[6][7][8] While specific quantitative data for these patented compounds are often not publicly detailed, related pyridine-containing HIV-1 integrase inhibitors have shown EC50 values in the nanomolar range.[5]

Compound Class Target EC50 (nM) Reference
Pyridine-containing INSTIsHIV-1 IIIB0.59[5]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay [5][9]

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

  • Plate Preparation: Coat a 96-well plate with a double-stranded donor substrate (DS) DNA that mimics the HIV-1 LTR U5 end.

  • Enzyme Binding: Add recombinant full-length HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Inhibitor Addition: Add serial dilutions of the test compound to the wells.

  • Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA. The integrase catalyzes the integration of the DS DNA into the TS DNA.

  • Detection: The product of the reaction is detected colorimetrically using an HRP-labeled antibody that recognizes a modification on the TS DNA.

  • Data Analysis: The absorbance is measured, and the percent inhibition is calculated to determine the IC50 value of the test compound.

PPARγ Agonists for Metabolic Diseases

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. The this compound scaffold has been explored for the development of novel PPARγ agonists.

Signaling Pathway

PPARγ forms a heterodimer with the retinoid X receptor (RXR). Upon ligand binding, this complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. This results in improved insulin sensitivity and glucose uptake.

PPARg_Signaling_Pathway Ligand (Pyridin-3-yloxy)-acetic acid derivative PPARg PPARγ Ligand->PPARg Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binding Target_Gene Target Gene PPRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Improved Insulin\nSensitivity Improved Insulin Sensitivity Protein->Improved Insulin\nSensitivity Glucose Uptake Glucose Uptake Protein->Glucose Uptake

Caption: PPARγ Signaling Pathway.
Synthesis and Biological Activity

While specific examples of this compound derivatives as PPARγ agonists with detailed biological data are limited in publicly accessible literature, the general scaffold is considered promising. For comparison, other classes of PPARγ agonists have demonstrated potent activity. For example, certain piperine derivatives have been identified as potential PPARγ agonists with IC50 values in the low micromolar range.[10]

Compound Class Target IC50 (µM) Reference
Piperine DerivativesPPARγ2.43[10]

Experimental Protocol: PPARγ Transactivation Assay (Luciferase Reporter Assay) [11]

This assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a PPARγ expression plasmid and a luciferase reporter plasmid containing PPREs.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The fold activation of luciferase expression relative to a vehicle control is calculated to determine the EC50 value of the compound.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of inhibitors for critical targets in oncology and infectious diseases, as well as activators for key receptors in metabolic disorders. The ease of derivatization of both the pyridine ring and the acetic acid moiety allows for fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Further exploration of this scaffold is warranted to unlock its full potential in the discovery of new and effective medicines.

References

Potential Therapeutic Applications of (Pyridin-3-yloxy)-acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic applications of (Pyridin-3-yloxy)-acetic acid derivatives, with a primary focus on their well-documented role as inhibitors of Human Immunodeficiency Virus (HIV) replication. The information presented is collated from various scientific publications and patent literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, serves as a versatile scaffold for the development of novel therapeutic agents. While research has explored various potential applications, including as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists for anxiety, PIM-1 kinase inhibitors for cancer, and peroxisome proliferator-activated receptor-gamma (PPARγ) agonists for metabolic syndrome, the most extensively studied and promising application to date is in the treatment of HIV infection.[1][2] This guide will delve into the mechanism of action, quantitative inhibitory data, and relevant experimental protocols related to the anti-HIV activity of these compounds.

HIV Integrase Inhibition: The Primary Therapeutic Target

A significant body of research has identified this compound derivatives as potent inhibitors of HIV integrase, a crucial enzyme for viral replication.[3][4][5][6][7] HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. By blocking this process, these derivatives effectively halt viral replication.

Mechanism of Action

This compound derivatives function as integrase strand transfer inhibitors (INSTIs). They bind to the active site of the HIV integrase enzyme, chelating the divalent metal ions that are essential for its catalytic activity. This binding prevents the integrase from carrying out the strand transfer reaction, thereby inhibiting the integration of the viral DNA into the host chromosome.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Inhibition by this compound derivatives Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Integrase-mediated Host_Chromosome Host Chromosome Integration->Host_Chromosome Provirus Provirus Inhibitor (Pyridin-3-yloxy)-acetic acid derivative Integrase HIV Integrase Inhibitor->Integrase Binds to active site Inhibited_Complex Inhibited Integrase Complex Integrase->Inhibited_Complex Inhibited_Complex->Integration Blocks Strand Transfer

Mechanism of HIV Integrase Inhibition.
Quantitative Data: In Vitro Inhibition of HIV Replication

Numerous this compound derivatives have been synthesized and evaluated for their ability to inhibit HIV replication in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The table below summarizes the IC50 values for representative derivatives from patent literature.

Compound IDStructureIC50 (nM)Patent Reference
Example 1(Structure not publicly available)1 - 100WO2017025915A1
Example 2(Structure not publicly available)1 - 100WO2017006260A1
Example 3(Structure not publicly available)< 100WO2018127800A1
Example 4(Structure not publicly available)< 100WO2017006281A1

Note: The specific chemical structures for individual examples are detailed within the referenced patents and are not fully disclosed in publicly available abstracts.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the anti-HIV activity of this compound derivatives.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Acceptor DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (containing divalent cations, e.g., Mg2+ or Mn2+)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Detection system (e.g., fluorescence or colorimetric-based)

Procedure:

  • Plate Preparation: Coat a 96-well plate with a molecule that can capture the donor DNA (e.g., streptavidin if the donor DNA is biotinylated).

  • Donor DNA Immobilization: Add the donor DNA to the wells and incubate to allow for binding. Wash the wells to remove unbound DNA.

  • Integrase Binding: Add the recombinant HIV-1 integrase to the wells and incubate to allow it to bind to the immobilized donor DNA.

  • Compound Addition: Add serial dilutions of the this compound derivatives (test compounds) to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Strand Transfer Reaction Initiation: Add the acceptor DNA to the wells to initiate the strand transfer reaction. Incubate at 37°C for a specified period (e.g., 60-120 minutes).

  • Detection: Detect the product of the strand transfer reaction. This can be achieved using various methods, such as a labeled acceptor DNA that generates a fluorescent or colorimetric signal upon integration.

  • Data Analysis: Measure the signal in each well. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV_Assay_Workflow start Start plate_prep 1. Coat 96-well plate start->plate_prep end End donor_dna 2. Immobilize Donor DNA plate_prep->donor_dna integrase_binding 3. Add HIV-1 Integrase donor_dna->integrase_binding compound_add 4. Add Test Compounds integrase_binding->compound_add reaction_init 5. Add Acceptor DNA & Incubate compound_add->reaction_init detection 6. Detect Strand Transfer Product reaction_init->detection data_analysis 7. Analyze Data & Calculate IC50 detection->data_analysis data_analysis->end

Workflow for HIV-1 Integrase Strand Transfer Assay.

Other Potential Therapeutic Applications

While the anti-HIV activity of this compound derivatives is the most robustly documented, preliminary research suggests their potential in other therapeutic areas.

  • mGlu5 Receptor Antagonism: A derivative, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, has been identified as a potent and selective mGlu5 receptor antagonist, suggesting potential applications in treating anxiety and other central nervous system disorders.[2]

  • PIM-1 Kinase Inhibition: The (Pyridin-3-yloxy) moiety has been incorporated into molecules designed as PIM-1 kinase inhibitors, which are being investigated as potential anticancer agents.[1]

  • PPARγ Agonism: Derivatives of this compound have been synthesized and evaluated for their potential to act as PPARγ agonists, indicating possible applications in the treatment of metabolic syndrome.[1]

  • Antimicrobial and Antiviral Agents: Broader studies have explored the synthesis of pyridine derivatives as potential antimicrobial and antiviral agents.[1]

Further research, including the generation of more extensive quantitative data and detailed mechanistic studies, is required to fully elucidate the therapeutic potential of this compound derivatives in these areas.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly as inhibitors of HIV integrase. The extensive research and patent literature in this area provide a solid foundation for the further development of these molecules as anti-HIV drugs. While their potential in other therapeutic areas is still emerging, the versatility of the this compound scaffold warrants continued investigation and may lead to the discovery of novel treatments for a range of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.

References

An In-depth Technical Guide to (Pyridin-3-yloxy)-acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(Pyridin-3-yloxy)-acetic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, an ether linkage, and a carboxylic acid, offers multiple reaction sites for derivatization, leading to compounds with diverse biological activities.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and quantitative data are presented to assist researchers and scientists in its practical application.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxypyridine to form the corresponding pyridin-3-olate, which then acts as a nucleophile to displace a halide from a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid.

A typical synthetic workflow for the preparation of this compound is illustrated in the diagram below.

G cluster_reactants Reactants & Reagents A 3-Hydroxypyridine E Reaction Mixture A->E B Chloroacetic Acid B->E C Base (e.g., NaOH, KOH) C->E D Solvent (e.g., Water, Ethanol) D->E F Heating / Reflux E->F G Acidification F->G H Precipitation G->H I Filtration & Drying H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as water or ethanol.

  • Deprotonation: To the stirring solution, add a strong base such as sodium hydroxide (2.2 eq) or potassium hydroxide portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the pyridin-3-olate.

  • Nucleophilic Substitution: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC₇H₇NO₃153.14210-212[1]

Key Reactions of this compound

The carboxylic acid moiety of this compound is the primary site for its derivatization. Standard reactions of carboxylic acids, such as esterification and amide bond formation, can be readily applied to synthesize a variety of derivatives.

Esterification

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common choice. This acid-catalyzed reaction with an alcohol provides the corresponding ester.

Experimental Protocol: Fischer Esterification of this compound with Ethanol
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of ethanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), to the suspension.[2]

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.[2]

  • Work-up: After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl (pyridin-3-yloxy)acetate.

Amide Bond Formation

Amide derivatives of this compound can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. The use of coupling reagents is also a widely employed strategy.

Experimental Protocol: Amide Synthesis via Acyl Chloride
  • Acyl Chloride Formation: In a flask under an inert atmosphere, suspend this compound (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or benzene. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of pyridine can be added to accelerate the reaction.[3][4][5] Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.[6]

  • Amine Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dry DCM. Cool this solution to 0 °C.

  • Reaction: Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the product by recrystallization or column chromatography.

Applications in Drug Development

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. The pyridine ring can engage in various interactions with biological targets, while the acetic acid moiety provides a handle for introducing a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

G cluster_derivatization Chemical Derivatization cluster_screening Biological Screening A This compound Scaffold B Esterification A->B C Amide Coupling A->C D Other Modifications A->D E Library of Derivatives B->E C->E D->E F HIV Integrase Inhibition E->F G Antibacterial Activity E->G H Anti-inflammatory Assays E->H I Analgesic Activity E->I J Lead Compound Identification F->J G->J H->J I->J K Lead Optimization J->K L Drug Candidate K->L

Caption: Role of this compound in drug discovery.

HIV Integrase Inhibitors

Several patents disclose derivatives of (pyridin-3-yl)acetic acid as potent inhibitors of HIV integrase, a key enzyme in the replication of the human immunodeficiency virus.[7][8][9][10] These compounds are designed to chelate the metal ions in the active site of the enzyme, thereby preventing the integration of the viral DNA into the host genome.

Antibacterial Agents

The pyridine nucleus is a common feature in many antibacterial drugs. Research has shown that derivatives of 3-(pyridine-3-yl)-2-oxazolidinone exhibit strong antibacterial activity against Gram-positive bacteria.[11] The this compound scaffold can be used to synthesize novel oxazolidinone derivatives and other potential antibacterial agents.

Anti-inflammatory and Analgesic Properties

Pyridine-containing compounds have been investigated for their anti-inflammatory and analgesic effects.[12] The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its derivatives could also possess such activities.

Derivative Class Biological Activity Potential Therapeutic Area
Amides and EstersHIV Integrase Inhibition[7][8][9][10]Antiviral (HIV/AIDS)
OxazolidinonesAntibacterial[11]Infectious Diseases
Various DerivativesAnti-inflammatory, Analgesic[12]Inflammation, Pain Management
Thioalkyl DerivativesAnxiolytic, Antidepressant[13]CNS Disorders

References

The Dual Legacy of Pyridinyloxyacetic Acids: From Weed Control to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of a Versatile Chemical Scaffold

For Researchers, Scientists, and Drug Development Professionals

The journey of pyridinyloxyacetic acids, a fascinating class of organic compounds, traverses a remarkable path from agricultural fields to the frontiers of modern medicine. Initially rising to prominence as potent and selective herbicides, this chemical scaffold has more recently emerged as a promising platform for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of pyridinyloxyacetic acids, detailing key experimental milestones, structure-activity relationships, and the underlying mechanisms of action that have defined their dual legacy.

From Plant Growth Regulators to Herbicidal Revolution: The Dawn of Synthetic Auxins

The story of pyridinyloxyacetic acids is intrinsically linked to the discovery of synthetic auxins in the 1940s. British and American scientists, working independently, discovered that certain synthetic compounds could mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and death in broadleaf plants.[1][2][3] This pivotal discovery ushered in the era of selective organic herbicides, with phenoxyacetic acids like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) being among the first to be commercialized in the mid-1940s.[4] These early herbicides revolutionized agriculture by providing a means to control broadleaf weeds in cereal crops.[1]

The success of phenoxyacetic acids spurred further research into related chemical structures with similar modes of action. This exploration led to the development of pyridine carboxylic acid herbicides, a class that includes the pyridinyloxyacetic acids.[4] A landmark discovery in this class was Triclopyr , formally known as [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid. While first synthesized in 1958, it was Dow Chemical that developed it into a widely used herbicide in the 1970s.[5][6][7] Triclopyr's mode of action is a classic example of a synthetic auxin mimic, where it is absorbed by the leaves and roots and translocates to the plant's meristematic tissues, causing disruptive and ultimately lethal growth.[6][8]

Key Physicochemical and Toxicological Data for Triclopyr
PropertyValueReference(s)
Chemical Formula C₇H₄Cl₃NO₃[9]
Molecular Weight 256.46 g/mol [9]
Appearance Fluffy solid[9]
Melting Point 148-150 °C[9]
Water Solubility 440 mg/L[9]
pKa 2.68[9]
Oral LD50 (rat) 630-729 mg/kg[6]

A New Frontier: Pyridinyloxyacetic Acids in Medicinal Chemistry

Beyond their agricultural impact, the unique structural features of the pyridinyloxyacetic acid scaffold have captured the attention of medicinal chemists. The pyridine ring is a common motif in numerous biologically active molecules, and the acetic acid side chain provides a versatile handle for chemical modification.[10] This has led to the exploration of pyridinyloxyacetic acid derivatives as potential therapeutic agents for a wide array of diseases.

Targeting the Translocator Protein (TSPO) for Neuroinflammation and Cancer Imaging

One of the most significant therapeutic applications of pyridinyloxyacetic acid derivatives has been in the development of ligands for the Translocator Protein (TSPO). TSPO is a mitochondrial protein that is overexpressed in activated microglia during neuroinflammation and in various cancer cells. This makes it an attractive target for both therapeutic intervention and diagnostic imaging.

A key compound in this area is DPA-714 , a pyrazolopyrimidine acetamide with a pyridinyloxy component. DPA-714 exhibits high affinity and selectivity for TSPO and has been developed as a positron emission tomography (PET) imaging agent to visualize neuroinflammation and tumors.[10][11][12]

CompoundTargetAssayKᵢ (nM)Reference(s)
DPA-714 TSPO[³H]PK11195 Competition7.0[10][11][12]
PK11195 (Reference)TSPO[³H]PK11195 Competition9.3
6b (DPA-714 analog) TSPO[³H]PK11195 Competition~0.2[13][14]
Modulating Fatty Acid Amide Hydrolase (FAAH) for Pain and Inflammation

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic and anti-inflammatory effects. Pyridinyloxyacetic acid derivatives have been investigated as FAAH inhibitors.

Influencing Peroxisome Proliferator-Activated Receptors (PPARs) in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[15][16][17][18][19] Modulators of PPARs are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. The aryloxyacetic acid scaffold, to which pyridinyloxyacetic acids belong, has been a key structural motif in the design of PPAR modulators.[15]

Experimental Protocols

Synthesis of Triclopyr

The industrial synthesis of Triclopyr typically involves a two-step process:

  • Etherification: The sodium salt of 3,5,6-trichloro-2-pyridinol is reacted with a chloroacetate ester (e.g., methyl chloroacetate) in a polar solvent.[7]

  • Hydrolysis: The resulting Triclopyr ester is then hydrolyzed, usually with a base like sodium hydroxide, followed by acidification to yield the final Triclopyr acid.[7]

Synthesis of DPA-714

DPA-714 is synthesized via a Mitsunobu coupling reaction between a phenolic pyrazolo[1,5-a]pyrimidine and 2-fluoroethanol in the presence of a phosphine and an azodicarboxylate in a suitable solvent like dimethylformamide (DMF).[10][11]

Radioligand Competition Binding Assay for TSPO

This assay is used to determine the binding affinity (Kᵢ) of a test compound for TSPO.

  • Membrane Preparation: Homogenize tissue known to express TSPO (e.g., rat kidney or specific brain regions) in a suitable buffer and prepare a membrane fraction by centrifugation.[20][21]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of the unlabeled test compound.[20][21]

  • Filtration and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is then measured using a scintillation counter.[20][21]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[21]

Fluorometric Assay for FAAH Activity

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant FAAH enzyme and a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[22][23]

  • Incubation: Incubate the FAAH enzyme with the test compound for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate. FAAH will hydrolyze AAMCA, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC).[22][23]

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. The rate of the reaction is proportional to the FAAH activity.[22][23]

  • Data Analysis: Compare the rate of the reaction in the presence of the test compound to the rate of a control reaction to determine the percent inhibition.

PPAR Luciferase Reporter Assay

This cell-based assay is used to screen for PPAR agonists or antagonists.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect the cells with two plasmids: one expressing the PPAR of interest (e.g., PPARγ) and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).[24][25][26][27][28]

  • Compound Treatment: Treat the transfected cells with the test compound for a specified period (typically 18-24 hours).[24]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of the luciferase enzyme using a luminometer.[24][28]

  • Data Analysis: An increase in luciferase activity indicates that the test compound is a PPAR agonist, while a decrease in agonist-stimulated luciferase activity suggests an antagonist.[24]

Signaling Pathways and Logical Relationships

Synthetic Auxin (Herbicidal) Signaling Pathway

Auxin_Signaling Triclopyr Triclopyr (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Triclopyr->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Synthetic auxin (e.g., Triclopyr) signaling pathway leading to herbicidal action.

TSPO Ligand (DPA-714) Experimental Workflow

TSPO_Workflow Synthesis Synthesis of DPA-714 Radiolabeling Radiolabeling with ¹⁸F Synthesis->Radiolabeling Binding_Assay In Vitro Radioligand Binding Assay (TSPO) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (Steroidogenesis) Synthesis->Functional_Assay PET_Imaging In Vivo PET Imaging Radiolabeling->PET_Imaging Data_Analysis Data Analysis (Kᵢ, Efficacy, Biodistribution) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis PET_Imaging->Data_Analysis

Caption: Experimental workflow for the evaluation of the TSPO ligand DPA-714.

Structure-Activity Relationships (SAR)

The biological activity of pyridinyloxyacetic acids is highly dependent on their chemical structure.

  • Herbicidal Activity: For synthetic auxins like Triclopyr, the presence of specific halogen substitutions on the pyridine ring is crucial for their herbicidal potency and selectivity. The carboxylic acid group is also essential for activity.

  • TSPO Ligand Affinity: In the case of pyrazolopyrimidine acetamide-based TSPO ligands like DPA-714, modifications to the N,N-disubstitutions on the terminal acetamide group and substitutions on the pyrazolopyrimidine core can significantly impact binding affinity and selectivity.[13][14][29][30] For example, replacing methyl groups with ethyl groups at certain positions on the pyrazolopyrimidine ring of DPA-714 analogs has been shown to dramatically increase TSPO affinity.[13][14]

Conclusion

The discovery and development of pyridinyloxyacetic acids exemplify the dynamic nature of chemical research, where a single scaffold can give rise to compounds with vastly different applications. From their initial role in revolutionizing weed management in agriculture to their current exploration as sophisticated tools for diagnosing and potentially treating human diseases, pyridinyloxyacetic acids continue to be a source of scientific innovation. The ongoing investigation into their structure-activity relationships and mechanisms of action promises to unlock further potential of this versatile chemical class in both agriculture and medicine.

References

An In-depth Technical Guide on the Solubility of (Pyridin-3-yloxy)-acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Pyridin-3-yloxy)-acetic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific quantitative solubility data in organic solvents within publicly accessible literature, this document focuses on its known aqueous solubility, predicted solubility characteristics in common organic solvents based on its molecular structure, and detailed experimental protocols for determining its solubility.

Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a pyridine ring linked to an acetic acid moiety via an ether bond. This unique structure imparts a combination of polar and non-polar characteristics, influencing its solubility profile.

PropertyValueSource
CAS Number 86649-57-2[1]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance White to yellow solid[1]
Melting Point 210-212 °C[1]
pKa 2.56 ± 0.10 (Predicted)[1]

Solubility of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The available data is summarized below.

SolventSolubilityTemperature (°C)MethodSource
WaterSlightly Soluble (2.0 g/L)Not SpecifiedNot Specified[2][3]

Based on the structure of this compound, a qualitative assessment of its solubility in common organic solvents can be inferred:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding. Therefore, moderate to good solubility is expected in polar protic solvents like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): The polar nature of the molecule, arising from the ether linkage, carboxylic acid, and the pyridine ring, suggests that it will be soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong organic solvents capable of dissolving a wide range of organic compounds and are likely to be effective solvents for this compound.[4] Solubility in acetone and tetrahydrofuran (THF) is also expected to be significant.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the molecule, this compound is expected to have low solubility in non-polar solvents.

A related compound, Pyridine-3-acetic acid, is reported to have excellent solubility in organic solvents.[5] While this does not provide quantitative data for this compound, it supports the expectation of at least moderate solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

This method measures the concentration of a saturated solution of the solute in a specific solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, THF, DMSO, DMF)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.

  • Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate in a thermostatic shaker (24-72 hours) A->B Incubate C Centrifuge to pellet undissolved solid B->C Separate D Filter supernatant through a 0.45 µm syringe filter C->D Clarify E Dilute the filtered saturated solution D->E Prepare for analysis F Quantify concentration (HPLC or UV-Vis) E->F Analyze

Caption: Experimental workflow for the shake-flask solubility determination method.

logical_relationship cluster_properties Molecular Features cluster_solubility Predicted Solubility compound This compound Structure pyridine Pyridine Ring compound->pyridine ether Ether Linkage compound->ether acid Carboxylic Acid compound->acid polar_protic Good in Polar Protic (e.g., Methanol, Ethanol) pyridine->polar_protic H-bonding acceptor non_polar Poor in Non-Polar (e.g., Hexane) pyridine->non_polar Overall polarity mismatch polar_aprotic Good in Polar Aprotic (e.g., DMSO, DMF) ether->polar_aprotic Polar interaction ether->non_polar Overall polarity mismatch acid->polar_protic H-bonding donor/acceptor acid->polar_aprotic Polar interaction acid->non_polar Overall polarity mismatch

Caption: Logical relationship between the molecular structure of this compound and its predicted solubility.

References

Methodological & Application

Synthesis of (Pyridin-3-yloxy)-acetic acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (Pyridin-3-yloxy)-acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with a Williamson ether synthesis to form the intermediate, ethyl (pyridin-3-yloxy)acetate, followed by its hydrolysis to yield the final product. This protocol outlines the specific reaction conditions, reagents, and purification methods required for successful synthesis. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The presence of the pyridin-3-yloxy moiety offers unique physicochemical properties that can be exploited to modulate biological activity and pharmacokinetic profiles of drug candidates. A reliable and well-documented synthetic route is essential for the consistent production of this key intermediate for research and development purposes. The following protocol details a reproducible method for the synthesis of this compound.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Williamson Ether Synthesis. 3-Hydroxypyridine is reacted with ethyl chloroacetate in the presence of a base to form ethyl (pyridin-3-yloxy)acetate.

  • Step 2: Hydrolysis. The resulting ester is then hydrolyzed under basic conditions to afford this compound.

A schematic of the overall reaction is presented below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Williamson Ether SynthesisStep 2: Hydrolysis
Reactants 3-Hydroxypyridine, Ethyl Chloroacetate, Sodium HydroxideEthyl (pyridin-3-yloxy)acetate, Sodium Hydroxide
Solvent EthanolWater/Ethanol mixture
Reaction Temperature Reflux (approx. 78 °C)Reflux (approx. 100 °C)
Reaction Time 4 hours2 hours
Product Ethyl (pyridin-3-yloxy)acetateThis compound
Typical Yield 85-95%90-98%
Purity (by NMR) >95%>98%

Experimental Protocols

Step 1: Synthesis of Ethyl (pyridin-3-yloxy)acetate

Materials:

  • 3-Hydroxypyridine

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyridine (e.g., 9.51 g, 0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add powdered sodium hydroxide (e.g., 4.4 g, 0.11 mol) in portions while stirring.

  • After the sodium hydroxide has dissolved, add ethyl chloroacetate (e.g., 13.5 g, 0.11 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring and maintain at reflux for 4 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude ethyl (pyridin-3-yloxy)acetate as an oil.

  • The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound

Materials:

  • Ethyl (pyridin-3-yloxy)acetate (from Step 1)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl, concentrated)

  • pH paper or pH meter

  • Beaker

  • Ice bath

Procedure:

  • Dissolve the crude ethyl (pyridin-3-yloxy)acetate (from Step 1) in a solution of sodium hydroxide (e.g., 6.0 g, 0.15 mol) in a mixture of water (50 mL) and ethanol (20 mL).

  • Heat the mixture to reflux and maintain at reflux for 2 hours to ensure complete hydrolysis of the ester.

  • After cooling the reaction mixture to room temperature, carefully acidify it to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis Reactants1 3-Hydroxypyridine + Ethyl Chloroacetate + NaOH Reaction1 Reflux for 4h Reactants1->Reaction1 in Solvent1 Ethanol Solvent1->Reaction1 Workup1 Filtration & Evaporation Reaction1->Workup1 Intermediate Ethyl (pyridin-3-yloxy)acetate Workup1->Intermediate Reaction2 Reflux for 2h Intermediate->Reaction2 add to Reactants2 NaOH Solution (Water/Ethanol) Reactants2->Reaction2 Workup2 Acidification (HCl) & Filtration Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Ethyl chloroacetate is a lachrymator and is toxic; handle with caution.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Ethanol is flammable; avoid open flames.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, and the purification steps are straightforward, affording the final product in high yield and purity. This application note serves as a valuable resource for researchers requiring a consistent supply of this important building block for their drug discovery and development efforts.

A Step-by-Step Guide to the Synthesis of (Pyridin-3-yloxy)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (Pyridin-3-yloxy)-acetic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry, with applications in various therapeutic areas. The following sections outline the synthetic routes, experimental procedures, and characterization data for key intermediates and final products.

Synthetic Pathway Overview

The synthesis of this compound derivatives typically follows a two-step pathway, beginning with the synthesis of an ester intermediate followed by hydrolysis to the carboxylic acid. The acid can then be further derivatized, for example, to form amides. The foundational reaction for the initial step is the Williamson ether synthesis.

Synthesis_Pathway A 3-Hydroxypyridine C Ethyl (Pyridin-3-yloxy)acetate A->C Williamson Ether Synthesis B Ethyl Bromoacetate B->C D (Pyridin-3-yloxy)acetic acid C->D Hydrolysis F (Pyridin-3-yloxy)acetamide Derivative D->F Amide Coupling E Amine E->F

Caption: General synthetic pathway for this compound and its amide derivatives.

Experimental Protocols

Synthesis of Ethyl (Pyridin-3-yloxy)acetate (Intermediate 1)

This procedure details the synthesis of the ethyl ester intermediate via a Williamson ether synthesis.

Reaction:

Materials:

  • 3-Hydroxypyridine

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford Ethyl (Pyridin-3-yloxy)acetate.

Workflow for the Synthesis of Ethyl (Pyridin-3-yloxy)acetate:

experimental_workflow_ester start Start step1 Dissolve 3-Hydroxypyridine in DMF Add NaH at 0°C start->step1 step2 Stir at RT for 30 min step1->step2 step3 Add Ethyl Bromoacetate at 0°C step2->step3 step4 Stir at RT for 12-18h Monitor by TLC step3->step4 step5 Quench with Water Extract with Ethyl Acetate step4->step5 step6 Wash with NaHCO₃ and Brine step5->step6 step7 Dry, Filter, and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end End step8->end

Caption: Experimental workflow for the synthesis of Ethyl (Pyridin-3-yloxy)acetate.

Synthesis of this compound (Product 1)

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Reaction:

Materials:

  • Ethyl (Pyridin-3-yloxy)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Ethyl (Pyridin-3-yloxy)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl.

  • A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of (Pyridin-3-yloxy)acetamide Derivatives (Product 2)

This protocol outlines the synthesis of amide derivatives from this compound using a standard peptide coupling agent.

Reaction:

Materials:

  • This compound

  • Desired amine (e.g., benzylamine, aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (Pyridin-3-yloxy)acetamide derivative.

Data Presentation

The following tables summarize typical quantitative data for the synthesized compounds.

Table 1: Synthesis of Ethyl (Pyridin-3-yloxy)acetate

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
3-HydroxypyridineEthyl bromoacetate, NaHDMF12-1875-85N/A (Oil)
3-HydroxypyridineEthyl bromoacetate, K₂CO₃Acetone2460-70N/A (Oil)

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
Ethyl (Pyridin-3-yloxy)acetateLiOHTHF/Water2-485-95210-212[1]
Ethyl (Pyridin-3-yloxy)acetateNaOHTHF/Water3-580-90210-212[1]

Table 3: Synthesis of (Pyridin-3-yloxy)acetamide Derivatives

Starting MaterialAmineCoupling ReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
This compoundBenzylamineEDC, HOBt, DIPEADCM12-2470-80To be determined
This compoundAnilineDCC, HOBt, TEADMF12-2465-75To be determined

Disclaimer: The yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale. The melting points are literature values where available and should be confirmed by experimental data.

References

Application Notes and Protocols for the Characterization of (Pyridin-3-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a fundamental technique for assessing the purity of (Pyridin-3-yloxy)-acetic acid and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for this polar compound.

Experimental Protocol

A reverse-phase HPLC method can be employed for the analysis of this compound. The following protocol is a general guideline and may require optimization.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer is a common choice for similar compounds.[1]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data from the HPLC analysis should be summarized as follows:

ParameterValue
Retention Time (t R )To be determined
Purity (by area %)To be determined
Tailing FactorTo be determined
Theoretical PlatesTo be determined

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in mobile phase filter_sample Filter through 0.45 µm filter sample_prep->filter_sample inject_sample Inject sample into HPLC filter_sample->inject_sample separation Separation on C18 column inject_sample->separation detection UV Detection at 265 nm separation->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peaks chromatogram->integration quantification Calculate purity and concentration integration->quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed. The following are expected chemical shifts and coupling patterns based on the structure and data from the related compound, 3-pyridineacetic acid.

Experimental Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY) for proton-proton correlations.

    • Heteronuclear Single Quantum Coherence (HSQC) for direct carbon-proton correlations.

    • Heteronuclear Multiple Bond Correlation (HMBC) for long-range carbon-proton correlations.

Expected ¹H NMR Data
ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4d~2.0
H-4~7.5dd~8.0, 4.0
H-5~7.3m
H-6~8.2d~4.0
-O-CH₂-~4.8s
-COOH~13.0br s

Note: Chemical shifts are highly dependent on the solvent and concentration.

Expected ¹³C NMR Data
CarbonExpected Chemical Shift (ppm)
C=O~170
C-3~155
C-2~140
C-6~145
C-4~125
C-5~120
-O-CH₂-~65

Note: Chemical shifts are predicted based on structural similarity to related compounds.

Logical Relationship for NMR Signal Assignment

NMR_Assignment cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1_NMR ¹H NMR (Chemical Shifts, Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Structure Structural Confirmation of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Experimental Protocol
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, capable of high-resolution mass analysis (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI positive and negative modes should be tested. Given the presence of a basic pyridine nitrogen and an acidic carboxylic acid, both modes are likely to be effective.

  • Sample Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS. For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Mass Analysis: Acquire full scan mass spectra to determine the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Expected Mass Spectrometry Data
ParameterExpected Value
Molecular Formula C₇H₇NO₃
Exact Mass 153.0426
[M+H]⁺ (Positive Mode) 154.0504
[M-H]⁻ (Negative Mode) 152.0348
Major Fragments (MS/MS of [M+H]⁺) m/z 108 (loss of HCOOH), m/z 95 (loss of -OCH₂COOH)

Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ m/z 154.0504 frag1 Fragment 1 m/z 108.0449 (Loss of HCOOH) M_H->frag1 - HCOOH frag2 Fragment 2 m/z 95.0498 (Loss of -OCH₂COOH) M_H->frag2 - OCH₂COOH

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.

Experimental Protocol
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

Expected FTIR Data
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic acid)3300-2500 (broad)Hydrogen-bonded O-H stretch
C-H (Aromatic)3100-3000Aromatic C-H stretch
C-H (Aliphatic)2980-2850-CH₂- stretch
C=O (Carboxylic acid)1750-1700Carbonyl stretch
C=N, C=C (Aromatic)1600-1450Pyridine ring stretches
C-O (Ether)1260-1000Asymmetric C-O-C stretch
O-H (bend)1440-1395, 950-910In-plane and out-of-plane O-H bend

Summary of Analytical Characterization

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its identity, structure, and purity. This information is essential for its use in research and development, ensuring the reliability and reproducibility of experimental results.

References

Application Notes and Protocols for the Analysis of (Pyridin-3-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (Pyridin-3-yloxy)-acetic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, stability studies, and pharmacokinetic analysis in drug development and research.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol describes a reverse-phase HPLC method coupled with UV detection.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or other suitable buffer components like formic acid or ammonium acetate)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 30:70 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 270 nm
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the samples from this calibration curve.

Method Validation (Illustrative Data)

Method validation should be performed according to ICH guidelines. The following table presents typical performance characteristics for the HPLC analysis of organic acids.[1][2][3][4][5]

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy/Recovery (%) 98 - 102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions Filter Filter Solutions Standard->Filter Sample Prepare Sample Solutions Sample->Filter HPLC HPLC Injection & Separation Filter->HPLC UV UV Detection HPLC->UV Data Data Acquisition UV->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Quantify Analyte CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility.[6][7]

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound, often in complex matrices.

Instrumentation:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • Data acquisition and processing software.

Materials and Reagents:

  • This compound reference standard

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating or alkylating agent.[8][9]

  • Solvent: Dichloromethane or other suitable organic solvent (GC grade)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing this compound into a vial.

    • Add a suitable organic solvent to dissolve the sample.

    • Add an excess of the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[8]

    • Cool the sample to room temperature before injection.

  • Standard Preparation: Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the samples.

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantification:

  • Identify the characteristic ions of the derivatized this compound.

  • For quantitative analysis, use SIM mode monitoring at least three characteristic ions.

  • Create a calibration curve by plotting the peak area of the most abundant characteristic ion against the concentration of the derivatized standards.

  • Determine the concentration in the samples from this curve.

Method Validation (Illustrative Data)

The following table presents typical performance characteristics for the GC-MS analysis of derivatized organic acids.

Validation ParameterTypical Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Precision (%RSD) < 5%
Accuracy/Recovery (%) 95 - 105%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Identification & Quantification SamplePrep Sample Preparation Derivatization Derivatization (e.g., Silylation) SamplePrep->Derivatization GC GC Injection & Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS DataAcq Data Acquisition MS->DataAcq Identification Compound Identification DataAcq->Identification Quant Quantification (SIM Mode) Identification->Quant ReportGen Generate Report Quant->ReportGen

Caption: Workflow for GC-MS analysis of this compound.

Summary and Comparison

FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning with mass detection
Volatility Requirement Not requiredHigh volatility (derivatization needed)
Sample Preparation Simple dissolution and filtrationMore complex (derivatization required)
Selectivity GoodExcellent
Sensitivity ModerateHigh
Typical Application Purity testing, routine QCTrace analysis, structural confirmation

Disclaimer: The provided protocols are intended as a starting point. Method development and validation are crucial for ensuring the accuracy and reliability of results for a specific application.

References

Application Notes and Protocols for the Synthesis of HIV Inhibitors Using (Pyridin-3-yloxy)-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-3-yloxy)-acetic acid and its derivatives have emerged as a promising scaffold in the development of novel inhibitors targeting the human immunodeficiency virus (HIV). These compounds have shown potential as inhibitors of key viral enzymes, including HIV integrase and reverse transcriptase, which are crucial for the viral replication cycle. This document provides detailed application notes and experimental protocols for the synthesis of HIV inhibitors derived from this scaffold, based on publicly available patent literature. The information is intended to guide researchers in the synthesis and evaluation of these potential therapeutic agents.

Mechanism of Action

The primary mechanism of action for many this compound derivatives is the inhibition of HIV integrase. This enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. By blocking the active site of integrase, these inhibitors prevent the integration of viral DNA, thereby halting the progression of the infection. Some derivatives may also exhibit inhibitory activity against HIV reverse transcriptase, another key viral enzyme.

Data Presentation

The following table summarizes the structure and, where available, the biological activity of representative HIV inhibitors synthesized from this compound derivatives as disclosed in patent literature. It is important to note that comprehensive and directly comparable quantitative data such as IC50 and EC50 values are not always provided in these sources.

Compound IDStructureTargetBiological ActivityReference
Compound 1 (2S)-2-(tert-butoxy)-2-[4'-(4,4-dimethylpiperidin-1-yl)-6'-methyl-5-(2-methylpropoxy)-[2,3'-bipyridin]-5'-yl]acetic acidHIV IntegraseDisclosed as an inhibitor of HIV replication.[1]Patent WO2018127800A1
Compound 2 (S)-2-(tert-Butoxy)-2-(4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethyl-5-(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)pyridin-3-yl)acetic acidHIV IntegraseDisclosed as an inhibitor of HIV.[2]Patent WO2017006260A1
Compound 3 Pyridin-3-yl acetic acid macrocyclesHIV ReplicationDesigned to inhibit HIV replication and prevent drug resistance.[3]Patent Publication

Experimental Protocols

The following are representative experimental protocols for the synthesis of HIV inhibitors based on the this compound scaffold. These protocols are adapted from examples provided in the patent literature and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of (2S)-2-(tert-butoxy)-2-[4'-(4,4-dimethylpiperidin-1-yl)-6'-methyl-5-(2-methylpropoxy)-[2,3'-bipyridin]-5'-yl]acetic acid (Compound 1)

This protocol outlines a multi-step synthesis that involves the formation of a bipyridine core followed by functionalization and final deprotection.

Step 1: Suzuki Coupling to form the Bipyridine Core

  • Reaction: A suitably protected this compound boronic ester derivative is coupled with a functionalized bromopyridine using a palladium catalyst.

  • Reagents:

    • (S)-(5-(1-(tert-butoxy)-2-isopropoxy-2-oxoethyl)-4-(4,4-dimethylpiperidin-1-yl)-6-methylpyridin-3-yl)boronic acid

    • 2-bromo-5-(2-methylpropoxy)pyridine

    • Palladium catalyst (e.g., Pd(dppf)Cl2)

    • Base (e.g., K2CO3)

    • Solvent (e.g., Dioxane/Water mixture)

  • Procedure:

    • To a solution of the boronic acid derivative and the bromopyridine in the solvent mixture, add the palladium catalyst and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Reaction: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • Reagents:

    • Product from Step 1

    • Base (e.g., Lithium hydroxide)

    • Solvent (e.g., Tetrahydrofuran/Water mixture)

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add an aqueous solution of the base.

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of Pyridin-3-yl Acetic Acid Macrocycles (General Approach for Compound 3)

This protocol describes a general approach for synthesizing macrocyclic HIV inhibitors using a ring-closing metathesis reaction.[3]

Step 1: Synthesis of the Diene Precursor

  • Reaction: A this compound derivative containing two terminal alkene functionalities is synthesized through a series of coupling and substitution reactions. The exact steps will vary depending on the desired final structure.

Step 2: Ring-Closing Metathesis (RCM)

  • Reaction: The diene precursor undergoes an intramolecular cyclization reaction to form the macrocycle.

  • Reagents:

    • Diene precursor from Step 1

    • Grubbs' or Hoveyda-Grubbs' catalyst (1st or 2nd generation)

    • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Procedure:

    • Dissolve the diene precursor in the solvent under an inert atmosphere.

    • Add the RCM catalyst.

    • Heat the reaction mixture to 40-80 °C for 2-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Double Bond

  • Reaction: The double bond within the newly formed macrocycle is reduced.

  • Reagents:

    • Product from Step 2

    • Reducing agent (e.g., Sodium borohydride)

    • Solvent (e.g., Methanol or Ethanol)

  • Procedure:

    • Dissolve the macrocycle in the solvent.

    • Add the reducing agent portion-wise at room temperature.

    • Stir the reaction for 1-4 hours.

    • Quench the reaction by adding a few drops of acetone or water.

    • Concentrate the mixture and partition between water and an organic solvent.

    • Dry the organic layer and concentrate to obtain the reduced macrocycle.

Step 4: Final Deprotection/Hydrolysis

  • Reaction: Any protecting groups are removed, and ester functionalities are hydrolyzed to the final carboxylic acid.

  • Procedure: This step is similar to Step 2 of Protocol 1, employing a suitable base for hydrolysis.

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflows described in the protocols.

Synthesis_Workflow_Compound1 cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis A Pyridin-3-yloxy-acetic acid boronic ester derivative C Bipyridine Ester Intermediate A->C Pd Catalyst, Base B Functionalized Bromopyridine B->C D Final Product (Compound 1) C->D LiOH, H2O/THF

Caption: Synthetic workflow for Compound 1.

Synthesis_Workflow_Compound3 cluster_steps General Synthesis of Macrocyclic HIV Inhibitors A 1. Synthesis of Diene Precursor B 2. Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) A->B C 3. Reduction of Double Bond (e.g., NaBH4) B->C D 4. Final Deprotection/Hydrolysis C->D E Final Macrocyclic Product (e.g., Compound 3) D->E

Caption: General workflow for macrocyclic inhibitors.

Conclusion

The this compound scaffold is a versatile starting point for the synthesis of novel HIV inhibitors. The protocols provided herein, derived from patent literature, offer a foundation for researchers to develop these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising anti-HIV agents. It is recommended that all synthesized compounds be thoroughly characterized and evaluated for their biological activity in appropriate in vitro and cell-based assays.

References

Application of (Pyridin-3-yloxy)-acetic acid in Antimicrobial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties. This document focuses on the potential application of (Pyridin-3-yloxy)-acetic acid and its derivatives in antimicrobial drug discovery. While direct antimicrobial data for this compound is not extensively available in the current literature, studies on its structural analogs provide valuable insights into its potential efficacy and mechanism of action. Research has primarily focused on the synthesis and investigation of its derivatives for various potential applications.[1]

This application note provides a summary of the available antimicrobial data for structurally related compounds, detailed protocols for antimicrobial susceptibility testing applicable to this compound, and a discussion of the potential mechanisms of action for pyridine-based antimicrobials.

Antimicrobial Activity of this compound Derivatives

Table 1: Minimum Inhibitory Concentration (MIC) of Alkyl Pyridinol Derivatives against Staphylococcus aureus Strains

CompoundS. aureus (ATCC 25923) MIC (µg/mL)MRSA (ATCC 33591) MIC (µg/mL)MRSA (ATCC BAA-44) MIC (µg/mL)
JC-01-072448
JC-01-074161616
EA-02-00910.51
EA-02-011323232

Data sourced from a study on alkyl pyridinol compounds, which are structurally related to the pyridin-3-yloxy core.

Table 2: Minimum Inhibitory Concentration (MIC) of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives against Gram-Positive Bacteria

CompoundS. aureus (ATCC 25923) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)
Derivative 21b2142
Derivative 21d10.521
Derivative 21e2142
Derivative 21f4284
Linezolid (Control)2121

Data from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, demonstrating the potential of the pyridin-3-yl moiety in antibacterial agents.

Potential Mechanisms of Action

The precise mechanism of action for this compound as an antimicrobial agent has not been elucidated. However, based on studies of other pyridine derivatives, several potential mechanisms can be proposed:

  • Cell Membrane Disruption: Some pyridinium salts are thought to exert their antimicrobial effect by disrupting the bacterial cell membrane. The cationic nature of the pyridinium ring can interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis.

  • Enzyme Inhibition: Pyridine-containing compounds may act as inhibitors of essential bacterial enzymes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to the active sites of enzymes and disrupting their function.

  • Oxidative Stress: Some antimicrobial agents can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.

  • Inhibition of Efflux Pumps: Certain pyridine derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This inhibition can restore the efficacy of existing antibiotics.

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility testing methods that can be employed to evaluate the efficacy of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of this compound dilution Perform Serial Dilutions in 96-well plate stock->dilution inoculate Inoculate plate with bacterial suspension dilution->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for growth or measure OD600 incubate->read mic Determine MIC read->mic

Broth Microdilution Workflow for MIC Determination

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the surface of an MHA plate with the standardized bacterial inoculum using a sterile swab.

  • Disk Preparation: Impregnate sterile filter paper discs with a known concentration of the this compound solution. Allow the solvent to evaporate.

  • Disk Placement: Place the impregnated discs onto the surface of the inoculated MHA plate. Include a positive control disc (e.g., a known antibiotic) and a negative control disc (impregnated with solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate MHA plate with bacteria inoculum->inoculate plate_prep Prepare MHA Plates plate_prep->inoculate disk_prep Impregnate Discs with This compound place_disks Place impregnated discs on agar surface disk_prep->place_disks inoculate->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Development synthesis Synthesis of (Pyridin-3-yloxy)- acetic acid & Derivatives screening Primary Antimicrobial Screening (e.g., Disk Diffusion) synthesis->screening mic_det MIC Determination (Broth Microdilution) screening->mic_det Active Compounds mechanism Mechanism of Action Studies (e.g., Membrane Permeability) mic_det->mechanism cytotoxicity Cytotoxicity Assays (on mammalian cells) mic_det->cytotoxicity lead_opt Lead Optimization mechanism->lead_opt cytotoxicity->lead_opt in_vivo In Vivo Efficacy Studies (Animal Models) lead_opt->in_vivo

References

Application Notes and Protocols for High-Throughput Screening of (Pyridin-3-yloxy)-acetic Acid Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-3-yloxy)-acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] These compounds have shown potential as inhibitors of viral replication, antibacterial agents, and modulators of various cellular signaling pathways.[1][2] High-throughput screening (HTS) of libraries of these derivatives is a critical step in the early-stage drug discovery process, enabling the rapid identification of hit compounds with desired biological activity.[4][5] This document provides detailed application notes and protocols for conducting HTS campaigns with this compound derivative libraries, focusing on a hypothetical antiviral screening assay.

Application: Antiviral Drug Discovery - HIV-1 Integrase Inhibition

This application note details a high-throughput screening campaign to identify inhibitors of HIV-1 integrase from a library of this compound derivatives. HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral therapy.[1][6]

Assay Principle

The primary screening assay is a biochemical assay that measures the strand transfer activity of recombinant HIV-1 integrase. A 3'-processed oligonucleotide substrate mimicking the viral DNA terminus is incubated with the integrase and a target DNA. The strand transfer reaction results in the integration of the oligonucleotide into the target DNA. The assay utilizes a fluorescence resonance energy transfer (FRET) or a fluorescence polarization (FP) readout to quantify the extent of the integration reaction. Inhibition of this process by a test compound results in a decrease in the signal.

Data Presentation

The following tables summarize the quantitative data from a hypothetical primary screen and a subsequent dose-response analysis for hit confirmation.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
PYA-0011085.2Yes
PYA-0021012.5No
PYA-0031092.1Yes
PYA-004105.8No
PYA-0051078.9Yes
............
PYA-100001015.3No
Positive Control (Raltegravir)198.5N/A
Negative Control (DMSO)N/A0.2N/A

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill Slope
PYA-0012.51.10.98
PYA-0030.80.90.99
PYA-0055.11.20.97
Raltegravir0.051.00.99

Experimental Protocols

Primary High-Throughput Screening Protocol

This protocol outlines the steps for the primary screening of the this compound derivative library against HIV-1 integrase.

Materials:

  • 384-well, black, low-volume microplates

  • Recombinant HIV-1 Integrase

  • Donor DNA (3'-processed oligonucleotide with a fluorescent label, e.g., Cy3)

  • Acceptor DNA (target DNA with a quencher, e.g., BHQ-2)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35

  • This compound derivative library (10 mM in DMSO)

  • Positive Control: Raltegravir (1 mM in DMSO)

  • Negative Control: DMSO

  • Liquid handling system

  • Plate reader capable of FRET or FP measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each compound from the library into the wells of a 384-well assay plate. Dispense 100 nL of DMSO for negative controls and 100 nL of Raltegravir for positive controls.

  • Enzyme Addition: Add 5 µL of HIV-1 integrase solution (200 nM in assay buffer) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of the donor and acceptor DNA mixture (donor DNA at 100 nM, acceptor DNA at 200 nM in assay buffer) to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Detection: Read the plate on a plate reader using the appropriate FRET or FP settings.

Hit Confirmation and Dose-Response Protocol

This protocol is for confirming the activity of hits identified in the primary screen and determining their potency (IC50).

Materials:

  • Same as the primary screening protocol

  • Confirmed hit compounds from the primary screen

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the confirmed hit compounds in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 100 nL of each dilution into the wells of a 384-well assay plate in triplicate.

  • Assay Execution: Follow steps 2-6 of the Primary High-Throughput Screening Protocol.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the positive and negative controls. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound derivatives) Compound_Plating Compound Plating (Acoustic Dispensing) Compound_Library->Compound_Plating Assay_Plates 384-Well Assay Plates Assay_Plates->Compound_Plating Reagent_Addition Reagent Addition (Enzyme, Substrates) Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Plate Reader) Incubation->Signal_Reading Primary_Data_Analysis Primary Data Analysis (% Inhibition, Z-factor) Signal_Reading->Primary_Data_Analysis Hit_Selection Hit Selection Primary_Data_Analysis->Hit_Selection Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Selection->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation

Caption: A generalized workflow for a high-throughput screening campaign.

Hypothetical Signaling Pathway for Antiviral Activity

Antiviral_Pathway cluster_virus HIV Life Cycle cluster_drug Drug Action Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly_Budding Assembly & Budding Replication->Assembly_Budding PYA_Derivative (Pyridin-3-yloxy)-acetic acid derivative PYA_Derivative->Integration Inhibition

Caption: Inhibition of HIV-1 integrase by a this compound derivative.

References

Application Notes and Protocols for the Derivatization of (Pyridin-3-yloxy)-acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

(Pyridin-3-yloxy)-acetic acid is a versatile scaffold in medicinal chemistry. Its structural features, including a carboxylic acid handle for derivatization, a pyridine ring for potential hydrogen bonding and aromatic interactions, and an ether linkage providing conformational flexibility, make it an attractive starting point for the synthesis of compound libraries for biological screening. Derivatization of the carboxylic acid moiety, most commonly through amide bond formation, allows for the systematic exploration of chemical space to identify novel compounds with desired biological activities.

These application notes provide detailed protocols for the synthesis of a library of this compound amides and subsequent high-throughput screening to identify potential lead compounds. The focus is on providing robust and reproducible methods amenable to a drug discovery setting.

Part 1: Synthesis of a this compound Amide Library

The derivatization of this compound is readily achieved through amide coupling reactions with a diverse panel of primary and secondary amines. The use of standard coupling reagents facilitates high-throughput synthesis.

Experimental Protocol: Amide Coupling using EDC and HOBt

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[1][2]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Library of this compound Amides

The following table summarizes a hypothetical library of derivatives synthesized using the protocol above, showcasing the diversity of amines that can be employed.

Compound IDAmine UsedMolecular FormulaMolecular Weight ( g/mol )% Yield
PYA-001BenzylamineC₁₅H₁₄N₂O₂254.2985
PYA-002MorpholineC₁₁H₁₄N₂O₃222.2492
PYA-003AnilineC₁₃H₁₂N₂O₂228.2578
PYA-004PiperidineC₁₂H₁₆N₂O₂220.2789
PYA-0054-FluorobenzylamineC₁₅H₁₃FN₂O₂272.2882

Part 2: High-Throughput Biological Screening

Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. Protein kinases are a prominent class of drug targets, and many screening assays are designed to identify kinase inhibitors.[3][4][5][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a generic, fluorescence-based high-throughput screening assay to identify inhibitors of a target kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Synthesized library of this compound derivatives

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a stock solution of each library compound in DMSO (e.g., 10 mM).

  • In a 384-well plate, add 5 µL of assay buffer to all wells.

  • Add 50 nL of each library compound stock solution to the appropriate wells (final concentration, e.g., 10 µM). Include positive (no inhibitor) and negative (no kinase) controls.

  • Add 2.5 µL of a solution containing the target kinase and its substrate in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process: first adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Data Presentation: Hypothetical Kinase Inhibition Screening Results

The results of the primary high-throughput screen can be summarized in a table. Compounds showing significant inhibition (e.g., >50%) are selected for further characterization, such as determining their IC₅₀ values.

Compound ID% Inhibition at 10 µMIC₅₀ (µM)
PYA-001851.2
PYA-00212> 50
PYA-003920.8
PYA-00425> 50
PYA-005950.5

Visualizations

Derivatization and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Screening start This compound coupling Amide Coupling (EDC, HOBt, DIPEA) start->coupling purification Purification & Characterization (Chromatography, NMR, MS) coupling->purification amines Amine Library (R1R2NH) amines->coupling library Compound Library (PYA-n) hts High-Throughput Screening (Kinase Assay) library->hts purification->library hit_id Hit Identification (% Inhibition > 50%) hts->hit_id ic50 IC50 Determination hit_id->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and screening of a this compound amide library.

Hypothetical Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor (Pyridin-3-yloxy) -acetic acid derivative Inhibitor->RAF

Caption: A hypothetical signaling pathway where a derivative inhibits the RAF kinase.

Structure-Activity Relationship (SAR) Logic

G cluster_sar SAR Analysis Core This compound Core Amine Amine Substituent (R) Core->Amine Derivatization Data Screening Data Amine->Data influences Activity Biological Activity (e.g., IC50) Activity->Amine guides selection of new R groups Data->Activity

Caption: Logical flow of a structure-activity relationship (SAR) study.

References

Application Note: Scale-up Synthesis of (Pyridin-3-yloxy)-acetic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-3-yloxy)-acetic acid is a key intermediate in the development of various pharmaceutical compounds. Its derivatives have shown potential in diverse therapeutic areas, including as inhibitors of human immunodeficiency virus (HIV) replication. As drug candidates progress through the development pipeline, the demand for larger quantities of high-quality material for preclinical studies necessitates a robust and scalable synthetic process. This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on a process suitable for producing material that meets the stringent purity and quality requirements for preclinical evaluation.

The described synthesis is based on the Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This approach offers high yields and is amenable to scale-up. The protocol details the reaction conditions, purification procedures, and analytical methods required to ensure the final product is of sufficient quality for preclinical toxicology and pharmacology studies.

Synthesis Pathway

The synthesis of this compound is achieved via a Williamson ether synthesis. In this reaction, the sodium salt of 3-hydroxypyridine is reacted with ethyl bromoacetate to form the corresponding ester. Subsequent hydrolysis of the ester under basic conditions yields the desired carboxylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product r1 3-Hydroxypyridine i1 Sodium 3-pyridinoxylat r1->i1 NaOH, Ethanol r2 Sodium Hydroxide r2->i1 r3 Ethyl Bromoacetate i2 Ethyl (Pyridin-3-yloxy)-acetate r3->i2 i1->i2 Ethyl Bromoacetate, Ethanol, Reflux p1 This compound i2->p1 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Synthesis pathway for this compound.

Experimental Workflow

The overall workflow for the scale-up synthesis and purification of this compound is depicted below. The process begins with the reaction setup, followed by the synthesis, workup, purification, and finally, quality control analysis of the final product.

Experimental_Workflow start Start: Assemble and Inert Reactor reactants Charge Reactor with 3-Hydroxypyridine, NaOH, and Ethanol start->reactants formation Formation of Sodium 3-pyridinoxylate reactants->formation addition Controlled Addition of Ethyl Bromoacetate formation->addition reflux Reaction under Reflux addition->reflux monitoring Monitor Reaction Progress (TLC/HPLC) reflux->monitoring hydrolysis In-situ Hydrolysis with Aqueous NaOH monitoring->hydrolysis workup Aqueous Workup and Acidification with HCl hydrolysis->workup filtration Isolation of Crude Product by Filtration workup->filtration purification Purification by Recrystallization filtration->purification drying Drying of Final Product purification->drying qc Quality Control Analysis (HPLC, NMR, MS, Elemental Analysis) drying->qc end End: Package and Store Preclinical Grade Material qc->end

Caption: Experimental workflow for preclinical synthesis.

Scale-up Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis of this compound.

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • 3-Hydroxypyridine (≥98%)

  • Sodium hydroxide (pellets, ≥97%)

  • Ethyl bromoacetate (≥98%)

  • Ethanol (anhydrous)

  • Hydrochloric acid (37% aqueous solution)

  • Deionized water

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the 5 L three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure the setup is dry and purged with nitrogen.

  • Formation of Sodium 3-pyridinoxylate:

    • Charge the flask with 3-hydroxypyridine (190 g, 2.0 mol) and anhydrous ethanol (2.0 L).

    • Stir the mixture to dissolve the 3-hydroxypyridine.

    • Carefully add sodium hydroxide pellets (80 g, 2.0 mol) portion-wise to the solution. An exotherm will be observed. Maintain the temperature below 40°C using a water bath if necessary.

    • Stir the resulting suspension for 1 hour at room temperature.

  • Williamson Ether Synthesis:

    • Add ethyl bromoacetate (334 g, 2.0 mol) to the dropping funnel.

    • Add the ethyl bromoacetate dropwise to the stirred suspension over a period of 1 hour.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-hydroxypyridine) is consumed.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Prepare a solution of sodium hydroxide (120 g, 3.0 mol) in deionized water (1.2 L) and add it to the reaction mixture.

    • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Add deionized water (1 L) to the residue and stir until all solids are dissolved.

    • Cool the aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 4-5. The product will precipitate as a white solid.

    • Stir the suspension in the ice bath for 1 hour.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water (2 x 200 mL).

Purification Protocol

Procedure:

  • Recrystallization:

    • Transfer the crude this compound to a suitable beaker.

    • Add a minimal amount of hot deionized water to dissolve the solid completely.

    • If the solution is colored, treat with activated charcoal and filter hot.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Presentation

ParameterTarget ValueTypical Result
Yield > 70%75-85%
Appearance White to off-white solidWhite solid
Purity (HPLC) ≥ 98.0% (AUC)99.2% (AUC)
Identity (¹H NMR) Conforms to structureConforms
Identity (Mass Spec) Conforms to molecular weightConforms
Residual Solvents < 5000 ppm (Ethanol)< 1000 ppm
Water Content (KF) ≤ 0.5%0.2%

Table 1: Summary of Quantitative Data for Preclinical Grade this compound.

Quality Control for Preclinical Studies

To ensure the suitability of the synthesized this compound for preclinical studies, a comprehensive set of analytical tests should be performed.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identification ¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryThe spectra must be consistent with the structure of this compound.
Assay and Purity HPLC-UVAssay: 98.0% - 102.0% (on anhydrous basis). Purity: ≥ 98.0% (AUC).
Related Substances HPLC-UVIndividual known impurity: ≤ 0.2%. Individual unknown impurity: ≤ 0.1%. Total impurities: ≤ 1.0%.
Residual Solvents GC-HSEthanol: ≤ 5000 ppm. Other solvents used in synthesis should be below ICH limits.
Water Content Karl Fischer Titration≤ 0.5% w/w
Heavy Metals ICP-MS≤ 20 ppm
Sulphated Ash USP <281>≤ 0.1%
Microbial Limit Test USP <61> and <62>Total Aerobic Microbial Count: ≤ 1000 CFU/g. Total Yeasts and Molds Count: ≤ 100 CFU/g. Absence of specified pathogens.

Table 2: Specifications for Preclinical Grade this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Pyridin-3-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Pyridin-3-yloxy)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxypyridine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Q2: Which starting materials and reagents are typically employed in this synthesis?

A2: The primary starting materials are 3-hydroxypyridine and a haloacetic acid or its salt (e.g., sodium chloroacetate). A suitable base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the more nucleophilic pyridinoxyl-oxide intermediate. The reaction is often carried out in aqueous or alcoholic solvents.

Q3: What are the common byproducts that can be expected during this synthesis?

A3: Potential byproducts primarily arise from competing side reactions. These can include unreacted starting materials, the product of N-alkylation on the pyridine ring, various C-alkylation isomers, and glycolic acid resulting from the hydrolysis of the haloacetic acid. Under elevated temperatures, decarboxylation of the final product is also a possibility.[1][2]

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a mobile phase consisting of a mixture of ethyl acetate and hexane, or dichloromethane and methanol, is generally effective. The reaction is considered complete upon the disappearance of the limiting starting material, typically 3-hydroxypyridine.

Q5: What is a standard procedure for the work-up and purification of the final product?

A5: A typical work-up procedure involves cooling the reaction mixture and then carefully acidifying it with an acid like hydrochloric acid (HCl) to precipitate the this compound product. The solid can then be collected by filtration. For purification, recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, is commonly employed to remove impurities.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Incomplete deprotonation of 3-hydroxypyridine. 2. Reaction temperature is too low, leading to slow reaction rates. 3. Degradation or inactivity of the haloacetic acid reagent.1. Ensure at least one molar equivalent of a strong base is used to achieve complete deprotonation of the hydroxyl group. 2. Cautiously increase the reaction temperature in increments, while monitoring for any increase in byproduct formation. A temperature range of 50-100 °C is a typical starting point.[3] 3. Utilize a fresh, properly stored batch of the haloacetic acid or its salt.
Significant Amount of Unreacted 3-Hydroxypyridine Remaining 1. Insufficient quantity of the haloacetic acid reagent. 2. The reaction has not been allowed to proceed for a sufficient duration.1. Employ a slight excess (e.g., 1.1 to 1.2 molar equivalents) of the haloacetic acid to ensure complete conversion of the 3-hydroxypyridine. 2. Extend the reaction time, using TLC or HPLC to monitor the consumption of the starting material.
Formation of a Major, Less Polar Byproduct This is likely due to C-alkylation, where the alkylation occurs on the pyridine ring instead of the oxygen atom.[1][2][3]To favor O-alkylation, consider modifying the reaction conditions. Using a less polar solvent or lowering the reaction temperature can often minimize C-alkylation.
Evidence of Product Decarboxylation The reaction temperature may be too high, or the work-up conditions may be too harsh, leading to the loss of the carboxylic acid group.[4]Maintain a moderate reaction temperature. During the work-up, use the minimum necessary concentration of acid for precipitation and avoid prolonged exposure to high temperatures.
Isolation of a Highly Water-Soluble Byproduct This could be glycolic acid, formed via hydrolysis of the haloacetic acid, or the zwitterionic N-alkylation product.Meticulous acidification and subsequent recrystallization are key to separating the desired product from these impurities. Washing the filtered crude product with a minimal amount of cold water can also be beneficial.

Overview of Potential Byproducts

While precise quantitative data for byproduct distribution in the synthesis of this compound is not extensively documented in publicly available literature, the following table summarizes the likely byproducts based on the established principles of the Williamson ether synthesis.

ByproductChemical StructureRationale for FormationMitigation Strategies
N-alkylated Zwitterion A zwitterionic isomer where the acetic acid group is attached to the nitrogen atom of the pyridine ring.The nitrogen atom of 3-hydroxypyridine is also a nucleophilic site and can compete with the oxygen for the electrophilic haloacetic acid.The use of a strong base promotes the deprotonation of the hydroxyl group, thereby increasing the nucleophilicity of the oxygen and favoring O-alkylation.
C-alkylated Isomers Isomers where the acetic acid group is attached to one of the carbon atoms of the pyridine ring (positions 2, 4, or 6).The pyridinoxyl-oxide intermediate exhibits electron density on the ring carbons, making them susceptible to electrophilic attack. This is a known side reaction in the Williamson ether synthesis involving phenoxides.[1][2][3]Employing milder reaction conditions, such as lower temperatures, and careful selection of the solvent can help to suppress C-alkylation.
Glycolic Acid HOCH₂COOHThis byproduct is formed through the hydrolysis of the haloacetic acid under the basic conditions of the reaction.Using a stoichiometric amount of base and maintaining controlled temperature can help to minimize the rate of this hydrolysis reaction.
3-Pyridone (from decarboxylation) A pyridone derivative formed by the loss of carbon dioxide from the this compound product.Elevated temperatures or extreme pH conditions during either the reaction or the work-up can induce decarboxylation.[4]It is crucial to maintain moderate reaction temperatures and to employ mild conditions during the work-up and purification steps.

Experimental Protocol (Generalized)

This generalized protocol is based on the principles of the Williamson ether synthesis and should be considered a starting point for optimization in a research setting.

Materials:

  • 3-Hydroxypyridine

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Formation of Sodium 3-pyridinoxyl-oxide:

    • In a reaction vessel equipped with a stirrer and condenser, dissolve 3-hydroxypyridine in deionized water.

    • To this solution, slowly add one molar equivalent of sodium hydroxide. Stir until all the sodium hydroxide has dissolved.

  • Alkylation Reaction:

    • Add 1.1 molar equivalents of sodium chloroacetate to the aqueous solution of sodium 3-pyridinoxyl-oxide.

    • Heat the mixture to a gentle reflux (approximately 80-100 °C) and maintain for a period of 4 to 6 hours.

    • Monitor the reaction's progress periodically by TLC or HPLC.

  • Product Isolation and Work-up:

    • Once the reaction has reached completion, allow the mixture to cool to ambient temperature.

    • Slowly and carefully, acidify the reaction mixture with hydrochloric acid to a pH of approximately 3 to 4. This should cause the desired product to precipitate.

    • To maximize the recovery of the precipitate, cool the mixture in an ice bath.

    • Collect the crude this compound by vacuum filtration and wash the filter cake with a small volume of cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

    • The purified this compound should be dried under vacuum.

Visualizations

Synthesis_and_Byproducts cluster_reactants Starting Materials cluster_reagents Reagents cluster_products Products cluster_byproduct_types Common Byproducts 3-Hydroxypyridine 3-Hydroxypyridine Reaction Reaction 3-Hydroxypyridine->Reaction Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction This compound This compound Reaction->this compound  Desired O-Alkylation Byproducts Byproducts Reaction->Byproducts Side Reactions N-Alkylation N-Alkylation Byproducts->N-Alkylation C-Alkylation C-Alkylation Byproducts->C-Alkylation Hydrolysis Hydrolysis Byproducts->Hydrolysis Decarboxylation Decarboxylation Byproducts->Decarboxylation

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Flowchart Start Start Problem_Identified Problem with Synthesis? Start->Problem_Identified Analyze_Mixture Analyze Reaction Mixture (TLC, HPLC, NMR) Problem_Identified->Analyze_Mixture Yes End End Problem_Identified->End No Identify_Issue Identify the Issue Analyze_Mixture->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Unreacted Starting Material Byproduct_Formation Byproduct Formation Identify_Issue->Byproduct_Formation Presence of Impurities Optimize_Conditions Optimize Conditions Low_Yield->Optimize_Conditions Adjust Time, Temp, Stoichiometry Byproduct_Formation->Optimize_Conditions Adjust Solvent, Temp, Base Optimize_Conditions->End

Caption: A workflow for troubleshooting common synthesis issues.

References

Purification challenges of (Pyridin-3-yloxy)-acetic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Pyridin-3-yloxy)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

This compound can present several purification challenges due to its chemical nature. Its structure contains both a basic pyridine ring and an acidic carboxylic acid group, which can lead to zwitterion formation. This can result in high polarity and unusual solubility characteristics, making it difficult to separate from polar impurities and salts. The compound's aromatic nature also means it may be prone to co-crystallization with structurally similar impurities.

Q2: My purified this compound has a low melting point and broad NMR peaks. What could be the cause?

A low and broad melting point, along with broad peaks in the NMR spectrum, typically indicates the presence of impurities or residual solvent. Common impurities could include starting materials from the synthesis, side-products, or inorganic salts. Residual high-boiling point solvents used in the reaction or purification, such as DMSO or DMF, can also be difficult to remove and lead to these observations.

Q3: I am experiencing low recovery after recrystallization. How can I improve the yield?

Low recovery during recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.

  • Using an Excessive Amount of Solvent: Using more solvent than necessary will also lead to the product remaining dissolved.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, some product may crystallize out along with impurities.

Q4: What are the best analytical techniques to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities. Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of a purification process.[1]

Troubleshooting Guides

Problem 1: Presence of Inorganic Salt Impurities
  • Symptom: The purified product has a high ash content upon combustion or shows the presence of inorganic salts in analytical tests. The compound may also exhibit poor solubility in organic solvents.

  • Cause: Inorganic salts are often used in the synthesis or work-up and can be carried through if not properly removed. Due to the polar and potentially ionic nature of this compound, these salts can be difficult to separate.

  • Solutions:

    • Aqueous Wash: If the compound is in an organic solvent, washing with deionized water can remove water-soluble salts. However, the solubility of the target compound in water should be considered.

    • Solvent Precipitation: Dissolve the crude product in a solvent in which the desired compound is soluble but the inorganic salts are not (e.g., a polar organic solvent like ethanol or methanol), and then filter off the insoluble salts.

    • Size Exclusion Chromatography: This technique can separate the desired compound from salts based on molecular size.

    • Ion Exchange Chromatography: This can be a highly effective method for removing ionic impurities.[2]

Problem 2: Difficulty with Recrystallization
  • Symptom: The compound oils out instead of crystallizing, forms very fine needles that are difficult to filter, or the purity does not improve significantly after recrystallization.

  • Cause:

    • Oiling out: The melting point of the compound may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities.

    • Poor crystal formation: This can be due to rapid cooling or the presence of impurities that inhibit crystal growth.

    • No improvement in purity: The impurities may have very similar solubility profiles to the desired compound in the chosen solvent.

  • Solutions:

    • For Oiling Out:

      • Add more solvent to the hot solution.

      • Lower the temperature at which the solution is saturated by using a lower-boiling point solvent or a solvent mixture.

      • Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

    • For Improved Crystal Formation:

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Consider using a solvent system (a mixture of a good solvent and a poor solvent) to achieve a more controlled crystallization. Common pairs include ethanol/water or ethyl acetate/hexane.[3][4]

    • For Ineffective Purity Improvement:

      • Experiment with a different recrystallization solvent or solvent system.

      • Consider an alternative purification method such as column chromatography.

Problem 3: Challenges with Column Chromatography
  • Symptom: The compound streaks on the column, leading to poor separation, or it does not elute from the column with common solvent systems.

  • Cause: The high polarity of this compound can cause strong interactions with the stationary phase (e.g., silica gel), leading to poor chromatographic behavior.

  • Solutions:

    • Modify the Mobile Phase:

      • Add a small amount of a polar modifier like acetic acid or formic acid to the eluent to reduce tailing by competing with the analyte for binding sites on the stationary phase.

      • Use a more polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate.

    • Use a Different Stationary Phase:

      • Reverse-phase silica gel (C18): This is often a good choice for polar compounds, using a mobile phase of water and a polar organic solvent like acetonitrile or methanol.[5]

      • Alumina (neutral or basic): This can sometimes provide better separation for basic compounds like pyridines.[5]

    • Sample Loading: Ensure the sample is dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble before loading it onto the column to achieve a narrow starting band.[6]

Quantitative Data Summary

The following table provides an estimated overview of the purity and recovery rates that can be expected with different purification techniques for this compound. Actual results may vary depending on the initial purity of the crude material and the optimization of the chosen method.

Purification TechniqueTypical Purity AchievedEstimated Recovery RateNotes
Single Recrystallization85-95%60-80%Highly dependent on solvent selection and initial purity.
Double Recrystallization>98%40-65% (overall)Can achieve high purity but with significant loss of material.
Silica Gel Column Chromatography90-98%70-90%Purity depends on resolution from impurities.
Reverse-Phase Column Chromatography>99%65-85%Often provides excellent separation for polar compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures like ethanol/water) at room and elevated temperatures to find a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Column Chromatography Purification of this compound
  • Stationary and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel or C18 reverse-phase silica) and a mobile phase that provides good separation of the target compound from impurities (an Rf value of ~0.3-0.4 for the target compound is often ideal for silica gel chromatography).

  • Column Packing: Prepare a column with the chosen stationary phase, ensuring it is packed uniformly to avoid channeling.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with different polarities.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization filtration_drying Filter and Dry crystallization->filtration_drying impurities Impurities in Mother Liquor crystallization->impurities remain in solution pure_product Pure Product filtration_drying->pure_product

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Purification start Low Purity after Initial Purification check_impurities Identify Impurity Type start->check_impurities salts Inorganic Salts check_impurities->salts Ionic organic_impurities Organic Impurities check_impurities->organic_impurities Non-ionic wash_precipitate Aqueous Wash or Solvent Precipitation salts->wash_precipitate column_chrom Column Chromatography organic_impurities->column_chrom recrystallize Recrystallization with Optimal Solvent pure_product High Purity Product recrystallize->pure_product column_chrom->pure_product wash_precipitate->recrystallize

Caption: A decision-making diagram for troubleshooting low purity issues during the purification of this compound.

References

Technical Support Center: Optimizing the Williamson Ether Synthesis of (Pyridin-3-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Pyridin-3-yloxy)-acetic acid via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Williamson ether synthesis for preparing this compound?

A1: The synthesis of this compound proceeds via a two-step process. The first step is a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In this step, the hydroxyl group of 3-hydroxypyridine is deprotonated by a base to form a pyridin-3-olate anion. This nucleophilic anion then attacks the electrophilic carbon of an alkylating agent like ethyl chloroacetate, displacing the chloride leaving group to form ethyl (pyridin-3-yloxy)acetate. The second step involves the hydrolysis of the resulting ester to the final carboxylic acid product.

Q2: Which base is most suitable for the deprotonation of 3-hydroxypyridine?

A2: The choice of base is critical for the success of this reaction. A strong base is required to sufficiently deprotonate the phenolic hydroxyl group of 3-hydroxypyridine. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃). Sodium hydride is a powerful, non-nucleophilic base that often gives good yields. Potassium carbonate is a weaker base but can be effective, especially at elevated temperatures, and is often easier and safer to handle. The optimal base may need to be determined empirically for your specific setup.

Q3: What are the common side reactions to be aware of in this synthesis?

A3: The primary competing side reaction in a Williamson ether synthesis is the E2 (elimination) reaction, which can be promoted by the basic conditions. However, with a primary alkyl halide like ethyl chloroacetate, the SN2 reaction is generally favored. Another potential side reaction is the alkylation on the pyridine ring, as the pyridin-3-olate is an ambident nucleophile. Careful control of reaction conditions can help to minimize these side products.

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, making the nucleophile more reactive. Common choices include N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone. The choice of solvent can influence the reaction rate and yield, and may depend on the base being used. For instance, DMF is often used with sodium hydride, while acetone is a common choice with potassium carbonate.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

Logical Troubleshooting Flow

troubleshooting_flow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield Moisture Presence of Moisture Low_Yield->Moisture Base_Issue Ineffective or Insufficient Base Low_Yield->Base_Issue Temp_Issue Suboptimal Temperature Low_Yield->Temp_Issue Side_Products Multiple Spots on TLC (Side Product Formation) Elimination E2 Elimination Side_Products->Elimination Ring_Alkylation Ring Alkylation Side_Products->Ring_Alkylation Incomplete_Hydrolysis Incomplete Ester Hydrolysis Side_Products->Incomplete_Hydrolysis Purification_Issues Difficulty in Product Purification Emulsion Emulsion during Workup Purification_Issues->Emulsion Dry_Glassware Use Anhydrous Solvents & Dry Glassware Moisture->Dry_Glassware Fresh_Base Use Fresh, High-Purity Base in Excess Base_Issue->Fresh_Base Optimize_Temp Optimize Reaction Temperature Temp_Issue->Optimize_Temp Primary_Halide Use Primary Alkyl Halide (already in use) Elimination->Primary_Halide Control_Conditions Fine-tune Reaction Conditions (e.g., temp, solvent) Ring_Alkylation->Control_Conditions Increase_Time_Temp Increase Hydrolysis Time or Temperature Incomplete_Hydrolysis->Increase_Time_Temp Brine_Wash Add Brine to Break Emulsion Emulsion->Brine_Wash

Caption: A flowchart for troubleshooting common issues.

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the strong base.
Incomplete deprotonation of 3-hydroxypyridine.Use a stronger base (e.g., NaH) or ensure the current base is fresh and used in sufficient molar excess (e.g., 1.2-1.5 equivalents).
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the reaction progress by TLC. Typical temperatures range from 50-100°C for 1-8 hours.
Multiple Spots on TLC Indicating Side Products Competing E2 elimination reaction.While less likely with a primary alkyl halide, ensure the reaction temperature is not excessively high, as this can favor elimination.
Alkylation on the pyridine ring.Optimization of the solvent and temperature may be necessary to favor O-alkylation over C-alkylation.
Incomplete hydrolysis of the ester intermediate.Ensure the hydrolysis step is complete by extending the reaction time or slightly increasing the temperature. Monitor by TLC until the starting ester spot disappears.
Difficulty in Isolating the Product Formation of an emulsion during aqueous workup.Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.
Product is soluble in the aqueous phase during extraction.Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility before extraction. Multiple extractions with an organic solvent may be necessary.

Data Presentation

The following table presents illustrative data on how reaction conditions can influence the yield of a generic Williamson ether synthesis. Note that optimal conditions for the synthesis of this compound may vary and require experimental optimization.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)Acetone56 (reflux)865
2K₂CO₃ (1.5)DMF80675
3NaH (1.2)THF66 (reflux)485
4NaH (1.2)DMF25 (RT)680
5NaH (1.2)DMF80292

Experimental Protocols

The synthesis of this compound is typically performed in two main steps: the formation of the ethyl ester via Williamson ether synthesis, followed by hydrolysis to the carboxylic acid.

Experimental Workflow

G start Start step1 Step 1: Williamson Ether Synthesis (Formation of Ethyl (Pyridin-3-yloxy)acetate) start->step1 step2 Reaction Workup and Purification (Quenching, Extraction, Column Chromatography) step1->step2 step3 Step 2: Ester Hydrolysis (Formation of this compound) step2->step3 step4 Reaction Workup and Purification (Acidification, Filtration, Recrystallization) step3->step4 end Final Product step4->end

Caption: The overall experimental workflow for the synthesis.

Step 1: Synthesis of Ethyl (Pyridin-3-yloxy)acetate

Materials:

  • 3-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl chloroacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-hydroxypyridine (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure ethyl (pyridin-3-yloxy)acetate.

Step 2: Hydrolysis of Ethyl (Pyridin-3-yloxy)acetate to this compound

Materials:

  • Ethyl (pyridin-3-yloxy)acetate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethanol

Procedure:

  • Dissolve ethyl (pyridin-3-yloxy)acetate (1.0 equivalent) in a mixture of water and ethanol in a round-bottom flask.

  • Add sodium hydroxide (2.0 equivalents) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Side reactions to avoid when synthesizing (Pyridin-3-yloxy)-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (Pyridin-3-yloxy)-acetic acid and its derivatives. The primary synthetic route focused on is the Williamson ether synthesis, a widely used and effective method for forming the ether linkage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, in a question-and-answer format.

Q1: I am observing a low yield of my desired O-alkylated product, ethyl (pyridin-3-yloxy)acetate. What are the likely causes and how can I improve the yield?

A1: Low yields in the O-alkylation of 3-hydroxypyridine are frequently due to competing side reactions or suboptimal reaction conditions. Here are the primary factors to investigate:

  • Incomplete Deprotonation: For the Williamson ether synthesis to proceed, the hydroxyl group of 3-hydroxypyridine must be deprotonated to form the more nucleophilic pyridin-3-olate anion. If the base is not strong enough or is used in insufficient quantity, the reaction will be slow and incomplete.

  • Competing N-Alkylation: The pyridin-3-olate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the nitrogen of the pyridine ring. Direct alkylation of the nitrogen atom leads to the formation of a pyridinium salt, a common byproduct that reduces the yield of the desired ether.

  • Elimination Reaction (E2): The alkylating agent, such as ethyl chloroacetate, can undergo a base-catalyzed elimination reaction to form an alkene, especially at higher temperatures and with stronger, more sterically hindered bases.[1]

  • Hydrolysis of the Ester: The ester group of the alkylating agent or the product can be hydrolyzed to a carboxylic acid if there is water in the reaction mixture, particularly under basic conditions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of O-Alkylated Product check_base 1. Evaluate Base and Deprotonation start->check_base check_side_reactions 2. Assess Side Reactions (N-alkylation/Elimination) start->check_side_reactions check_conditions 3. Review Reaction Conditions (Solvent, Temp.) start->check_conditions check_reagents 4. Verify Reagent Purity start->check_reagents solution_base Use a stronger, non-hindered base (e.g., NaH). Ensure anhydrous conditions. check_base->solution_base Incomplete Deprotonation solution_side_reactions Use a less polar aprotic solvent (e.g., Toluene). Lower reaction temperature. check_side_reactions->solution_side_reactions Byproducts Detected solution_conditions Use polar aprotic solvent (e.g., DMF, Acetonitrile). Maintain moderate temperature (50-80°C). check_conditions->solution_conditions Suboptimal Conditions solution_reagents Use freshly distilled/dried reagents and solvents. check_reagents->solution_reagents Impure Reagents

Caption: Troubleshooting workflow for low yield.

Q2: How can I minimize the formation of the N-alkylated pyridinium salt?

A2: The regioselectivity of N- versus O-alkylation is influenced by several factors. To favor O-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile can solvate the cation of the base, leading to a more "naked" and reactive oxygen anion, which can favor O-alkylation. In contrast, less polar solvents might favor N-alkylation in some cases.

  • Base and Counter-ion: The choice of base and its corresponding cation can influence the site of alkylation. Harder cations (like Na+) tend to associate more with the harder oxygen atom, promoting O-alkylation.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable O-alkylated product over the kinetically favored N-alkylated product.[1]

Q3: I have synthesized the ethyl (pyridin-3-yloxy)acetate. What is the best way to hydrolyze it to the carboxylic acid?

A3: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Basic Hydrolysis: A common method is to use a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF. The reaction is typically stirred at room temperature until completion (monitored by TLC). Afterward, the reaction mixture is acidified with an acid like HCl to protonate the carboxylate and precipitate the desired carboxylic acid.[2][3]

  • Acidic Hydrolysis: Refluxing the ester in an aqueous solution of a strong acid like hydrochloric acid (HCl) will also yield the carboxylic acid.

Q4: How can I purify the final this compound from unreacted starting materials and side products?

A4: Purification can often be achieved by a combination of extraction and recrystallization.

  • Extraction: After hydrolysis and acidification, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate. Unreacted 3-hydroxypyridine and the N-alkylated pyridinium salt (which is highly water-soluble) will likely remain in the aqueous phase.

  • Recrystallization: The crude product obtained after evaporation of the organic solvent can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.

Side Reactions to Avoid

The primary side reactions to control during the synthesis of this compound derivatives via Williamson ether synthesis are N-alkylation, C-alkylation, and elimination.

side_reactions reactant1 3-Hydroxypyridine intermediate Pyridin-3-olate Anion (Ambident Nucleophile) reactant1->intermediate Deprotonation reactant2 Base reactant2->intermediate product_E Side Product: Elimination Product reactant2->product_E E2 Reaction reactant3 Ethyl Chloroacetate product_O Desired Product: This compound ester (O-Alkylation) reactant3->product_O product_N Side Product: N-Alkylated Pyridinium Salt reactant3->product_N product_C Side Product: C-Alkylated Pyridone reactant3->product_C reactant3->product_E intermediate->product_O SN2 at Oxygen intermediate->product_N SN2 at Nitrogen intermediate->product_C SN2 at Carbon

Caption: Potential reaction pathways in the synthesis.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound under varying conditions is dispersed in the literature, the following table summarizes the expected trends based on general principles of the Williamson ether synthesis and pyridine chemistry.

BaseSolventTemperature (°C)Expected Major ProductExpected Side ProductsGeneral Yield Range
NaH (strong, non-nucleophilic)DMF (polar aprotic)50-70O-Alkylated ProductN-Alkylation, Elimination (minor)Good to Excellent
K₂CO₃ (weaker base)Acetonitrile (polar aprotic)RefluxO-Alkylated ProductN-Alkylation, Incomplete reactionModerate to Good
NaOH (strong, nucleophilic)Ethanol (protic)RefluxO-Alkylated Product & N-Alkylated ProductElimination, Ester HydrolysisVariable, often lower
t-BuOK (strong, hindered base)THF (less polar aprotic)25-50Elimination ProductO-Alkylation, N-Alkylation (minor)Poor for Ether

Experimental Protocols

Protocol 1: Synthesis of Ethyl (Pyridin-3-yloxy)acetate

This protocol is a representative procedure for the O-alkylation of 3-hydroxypyridine using the Williamson ether synthesis.

Materials:

  • 3-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl chloroacetate

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the slurry to 0°C in an ice bath.

  • Dissolve 3-hydroxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0°C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium pyridin-3-olate.

  • Cool the reaction mixture back to 0°C and add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (pyridin-3-yloxy)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of Ethyl (Pyridin-3-yloxy)acetate to this compound

Materials:

  • Ethyl (pyridin-3-yloxy)acetate

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl (pyridin-3-yloxy)acetate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 - 2.0 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate should form.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

  • The crude product can be recrystallized from hot water or an ethanol/water mixture for further purification.

experimental_workflow cluster_synthesis Synthesis of Ethyl (Pyridin-3-yloxy)acetate cluster_hydrolysis Hydrolysis to this compound s1 Deprotonation of 3-Hydroxypyridine with NaH in DMF s2 Addition of Ethyl Chloroacetate s1->s2 s3 Reaction at 60-70°C s2->s3 s4 Aqueous Workup and Extraction s3->s4 s5 Purification (Chromatography) s4->s5 h1 Ester Hydrolysis with LiOH in MeOH/Water s5->h1 Crude or Purified Ester h2 Acidification with HCl h1->h2 h3 Isolation (Filtration/Extraction) h2->h3 h4 Purification (Recrystallization) h3->h4

Caption: Overall experimental workflow.

References

Technical Support Center: A Guide to Improving Regioselectivity in Pyridine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of pyridine rings.

General Principles of Regioselectivity on the Pyridine Ring

The inherent electronic properties of the pyridine ring dictate its reactivity towards different classes of reagents. The nitrogen atom is electron-withdrawing, creating a π-deficient ring system. This leads to a general pattern of reactivity:

  • Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyridine ring makes it less reactive than benzene towards electrophiles.[1] When substitution does occur, it is generally directed to the C3 and C5 positions. This is because the intermediates formed from attack at C2, C4, or C6 place a destabilizing positive charge on the electronegative nitrogen atom.

  • Nucleophilic Aromatic Substitution (SNAr): The π-deficiency of the ring makes it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions.[2] The intermediate Meisenheimer complex is stabilized by delocalization of the negative charge onto the ring nitrogen.[3]

  • Radical Substitution: Similar to nucleophilic attack, radical substitutions are favored at the C2 and C4 positions.

  • Deprotonation/Metalation: The acidity of the C-H bonds on the pyridine ring is influenced by the nitrogen atom. In the gas phase, the C4-H is the most acidic, followed by C3-H, with the C2-H being the least acidic.[4] However, in solution, Directed ortho-Metalation (DoM) allows for selective deprotonation at the C2 position with the use of a directing group.[5][6]

Troubleshooting Guides and FAQs

This section provides answers to specific issues that may arise during your experiments, organized by reaction type.

Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction is giving a mixture of C2 and C4 isomers. How can I improve selectivity for the C4 position?

A1: Achieving high C4 selectivity in SNAr reactions can be challenging as both C2 and C4 positions are electronically activated. Here are several factors to consider for improving C4 selectivity:

  • Steric Hindrance:

    • On the Substrate: If your pyridine substrate has a substituent at the C2 or C6 position, this will sterically hinder nucleophilic attack at that position, favoring attack at C4.

    • On the Nucleophile: Using a bulkier nucleophile can favor attack at the more sterically accessible C4 position.

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[7] It is recommended to screen a range of aprotic and protic solvents.

  • Leaving Group: While the "element effect" (F > Cl > Br > I) is common in SNAr, the relative rates can be influenced by the nucleophile and reaction conditions.[8] In some cases, changing the leaving group may subtly alter the C2/C4 ratio.

Q2: I am observing low or no conversion in my SNAr reaction. What are the possible causes and solutions?

A2: Low reactivity in SNAr on pyridines can be attributed to several factors:

  • Insufficient Activation: The pyridine ring may not be sufficiently activated towards nucleophilic attack. This is particularly true if there are electron-donating groups on the ring.

    • Solution: If possible, introduce an electron-withdrawing group (e.g., -NO2, -CN) onto the pyridine ring to increase its electrophilicity.

  • Poor Leaving Group: The leaving group may not be sufficiently labile.

    • Solution: If possible, switch to a better leaving group (e.g., from -Cl to -F or -NO2).

  • Nucleophile Strength: The nucleophile may not be strong enough to initiate the reaction.

    • Solution: Consider using a stronger nucleophile or adding a base to generate a more potent anionic nucleophile in situ.

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress over a longer period.

Electrophilic Aromatic Substitution (EAS)

Q3: My electrophilic aromatic substitution reaction on pyridine is resulting in very low yields. What can I do to improve this?

A3: The low reactivity of pyridine towards EAS is a common challenge due to the electron-withdrawing nature of the nitrogen atom, which is often exacerbated by protonation under acidic reaction conditions.[1] Here are some strategies to enhance reactivity:

  • Introduce Activating Groups: The presence of electron-donating groups (EDGs) on the pyridine ring can increase its nucleophilicity and accelerate the rate of EAS.

  • Use of Pyridine N-oxide: This is a highly effective strategy. The N-oxide oxygen atom is electron-donating through resonance, which activates the ring towards electrophilic attack, primarily at the C4 position. The N-oxide can be subsequently deoxygenated to yield the functionalized pyridine.[1]

Directed ortho-Metalation (DoM)

Q4: I am attempting a Directed ortho-Metalation (DoM) on my pyridine substrate, but I am getting poor yields or a complex mixture of products. What are the common pitfalls?

A4: While DoM is a powerful tool for C2-functionalization, it is sensitive to reaction conditions. Here are some common issues and their solutions:

  • Choice of Base: The choice of organolithium base is critical.

    • n-BuLi: Can sometimes add to the C2 position (a competing nucleophilic addition) rather than deprotonating.[5][9]

    • LDA or LiTMP: These non-nucleophilic, sterically hindered bases are often preferred to minimize addition reactions.[6]

  • Directing Group (DMG) Effectiveness: The DMG must be able to effectively coordinate the lithium base. Strong DMGs include amides, carbamates, and methoxy groups. Halogens can also act as DMGs.[10]

  • Reaction Temperature: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath is maintained at the correct temperature throughout the addition and stirring.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried.

  • Quenching with Electrophile: The addition of the electrophile should also be done at low temperature to ensure efficient trapping of the lithiated species.

Q5: My DoM reaction is not regioselective. What factors control the regioselectivity?

A5: The regioselectivity of DoM is primarily controlled by the position of the directing group. The deprotonation will occur at the position ortho to the DMG. If there are two possible ortho positions, the more sterically accessible and/or more acidic proton will be removed. The presence of other substituents on the ring can also influence the site of metalation.[11]

Minisci Reaction (Radical Substitution)

Q6: My Minisci reaction is giving a mixture of C2 and C4 isomers. How can I improve C4 selectivity?

A6: Achieving high C4 selectivity in Minisci reactions is a common challenge. Here are some effective strategies:

  • Employ a Blocking Group: A highly effective method is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position under acid-free conditions.[12]

  • Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by the solvent and pH. Avoiding acidic conditions may increase the proportion of the C4 product.

  • Steric Hindrance: Bulky N-substituents on a pyridinium salt can favor C4-functionalization by sterically shielding the C2 and C6 positions.

Borylation Reactions

Q7: I am experiencing catalyst deactivation in my iridium-catalyzed C-H borylation of a pyridine substrate. What is the likely cause and how can I mitigate it?

A7: A common cause of low reactivity and catalyst deactivation in the iridium-catalyzed borylation of pyridines is the coordination of the pyridine nitrogen lone pair to the vacant site on the iridium catalyst, which inhibits the catalytic cycle.[13] Here are some approaches to overcome this issue:

  • Ligand Modification: Substitution at the 4-position of the pyridine(diimine) ligand can enhance catalytic activity by minimizing competing borylation of the ligand itself, which is a deactivation pathway.[1][11]

  • Substrate Modification: Introducing a substituent at the C2 position of the pyridine substrate can sterically hinder the coordination of the nitrogen to the catalyst. If this substituent is electron-withdrawing, it can also slow down protodeborylation of the product.[13]

  • Avoidance of Iron(0) Species: In some iron-catalyzed borylation systems, the formation of formally iron(0) complexes has been identified as a deactivation pathway, as these species are inactive for borylation.[1][11]

Quantitative Data on Regioselectivity

The following tables summarize quantitative data for various pyridine functionalization reactions to aid in the selection of appropriate reaction conditions.

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine

3-SubstituentSolventC2:C6 Isomer RatioReference
-COOCH3Dichloromethane (DCM)16:1[7]
-COOCH3Dimethyl Sulfoxide (DMSO)1:2[7]
-CONH2Acetonitrile9:1[7]
-CNAcetonitrile1:9[7]
-CF3Acetonitrile1:9[7]

Table 2: Regioselective C4-Alkylation of Pyridines via a Maleate-Derived Blocking Group in a Minisci Reaction

Pyridine SubstrateCarboxylic AcidC4-Alkylated Product Yield (%)C4:C2/C6 SelectivityReference
PyridineCyclohexanecarboxylic acid85>50:1[12][14]
PyridinePivalic acid78>50:1[12][14]
3-MethylpyridineCyclohexanecarboxylic acid82>50:1[12][14]
3-ChloropyridineCyclohexanecarboxylic acid75>50:1[12][14]

Table 3: Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide (NBS)

SubstrateSolventProductRegioselectivityYield (%)Reference
2-AminopyridineCCl45-Bromo-2-aminopyridineSingle isomer90[15]
3-HydroxypyridineCH3CN2-Bromo-3-hydroxypyridineSingle isomer95[15]
4-MethoxypyridineCCl43-Bromo-4-methoxypyridineSingle isomer89[15]
2,6-DimethoxypyridineCH3CN3-Bromo-2,6-dimethoxypyridineSingle isomer92[15]

Table 4: Regioselective ortho-Lithiation of Halopyridines with LDA

SubstrateElectrophileProductYield (%)Reference
3-ChloropyridineD2O4-Deuterio-3-chloropyridine96[10]
3-Fluoropyridine(CH3)3SiCl3-Fluoro-4-(trimethylsilyl)pyridine85[10]
2-ChloropyridineD2O3-Deuterio-2-chloropyridine95[10]
4-Chloropyridine(CH3)3SiCl4-Chloro-3-(trimethylsilyl)pyridine88[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for the Synthesis of Pyridine N-oxide

This protocol is adapted from a literature procedure.[16]

Materials:

  • Pyridine (1.39 moles)

  • 40% Peracetic acid (1.50 moles)

  • Isopropyl alcohol

  • Ether

  • 1 L three-necked flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

  • Place 110 g (1.39 moles) of pyridine into the 1 L three-necked flask.

  • With stirring, add 250 ml (1.50 moles) of 40% peracetic acid via the dropping funnel at a rate that maintains the reaction temperature at 85 °C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40 °C.

  • To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.

  • Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105 °C/1mm as a colorless solid.

Protocol 2: General Procedure for C4-Selective Minisci Alkylation using a Maleate-Derived Blocking Group

This protocol is based on the work of Baran and coworkers.[2][12]

Materials:

  • Pyridinium salt (maleate-derived) (0.5 mmol, 1 equiv)

  • Carboxylic acid (1.0 mmol, 2 equiv)

  • (NH4)2S2O8 (1.0 mmol, 2 equiv)

  • AgNO3 (0.1 mmol, 20 mol%)

  • Dichloroethane (DCE)

  • Water

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • 1 N NaOH

Procedure:

  • To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol), carboxylic acid (1.0 mmol), (NH4)2S2O8 (228 mg, 1.0 mmol), and AgNO3 (16.7 mg, 0.1 mmol).

  • Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.

  • Stir the biphasic mixture at 50 °C for 2 hours. Monitor the reaction by NMR or LCMS.

  • Upon completion, dilute the reaction with dichloromethane (1 mL).

  • To the crude product, add DBU (1.5 mmol, 3 equiv) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes to remove the blocking group.

  • Work up the reaction by transferring it to a separatory funnel, adjusting the pH to >10 with 1 N NaOH, and extracting with dichloromethane.

Protocol 3: General Procedure for C3-Halogenation of Pyridines via Zincke Imine Intermediates

This one-pot protocol is adapted from the work of McNally and coworkers.[15][17]

Materials:

  • Pyridine substrate (1.0 equiv)

  • Collidine (1.0 equiv)

  • Triflic anhydride (Tf2O, 1.0 equiv)

  • Dibenzylamine (1.2 equiv)

  • N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (1.0 equiv)

  • Ammonium acetate (NH4OAc)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate.

  • Cool the mixture to -78 °C and add triflic anhydride (1.0 equiv).

  • After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes to form the Zincke imine intermediate.

  • Add the halogenating agent (NIS or NBS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine is fully consumed (monitor by TLC/LC-MS).

  • Add ammonium acetate and ethanol to the reaction mixture and heat to 60 °C to effect ring-closing and formation of the 3-halopyridine.

Protocol 4: General Procedure for Directed ortho-Metalation (DoM) of a Substituted Pyridine

This is a general procedure and may require optimization for specific substrates.[1]

Materials:

  • Substituted pyridine with a directing group (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equiv)

  • Electrophile (e.g., I2, Me3SiCl)

  • Saturated aqueous NH4Cl

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.

  • Stir the reaction mixture at -78 °C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

Visualizations

The following diagrams illustrate key concepts and workflows to aid in your experimental design and troubleshooting.

G cluster_input Starting Pyridine cluster_decision Functionalization Strategy cluster_output Recommended Method start Substituted Pyridine strategy Desired Position of Functionalization? start->strategy c2 Directed ortho-Metalation (DoM) or Nucleophilic Aromatic Substitution (SNAr) strategy->c2 C2/C6 c3 Electrophilic Aromatic Substitution (EAS) or Zincke Imine Halogenation strategy->c3 C3/C5 c4 Nucleophilic Aromatic Substitution (SNAr) or Minisci Reaction (with N-blocking group) or EAS on Pyridine N-oxide strategy->c4 C4

Caption: Decision tree for selecting a regioselective pyridine functionalization strategy.

G cluster_workflow Experimental Workflow: C4-Selective Minisci Alkylation start Start: Pyridine & Maleate Reagent step1 Step 1: Form Pyridinium Salt (N-Blocking Group Installation) start->step1 1 step2 Step 2: Minisci Reaction (Carboxylic Acid, AgNO3, (NH4)2S2O8) step1->step2 2 step3 Step 3: Deprotection (DBU) step2->step3 3 end End: C4-Alkylated Pyridine step3->end 4

Caption: Workflow for C4-selective Minisci alkylation of pyridine.

Caption: Electronic effects on the regioselectivity of pyridine functionalization.

References

Stability issues of (Pyridin-3-yloxy)-acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Pyridin-3-yloxy)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to assist in troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed and protected from light. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is advised.

Q2: What are the known incompatibilities of this compound?

A2: this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances could lead to degradation of the compound.

Q3: Is this compound susceptible to hydrolysis?

A3: Based on its chemical structure, which contains an ether linkage, this compound may be susceptible to hydrolysis, particularly under acidic conditions. The ether bond can be cleaved, leading to the formation of 3-hydroxypyridine and glycolic acid. The rate of hydrolysis is expected to increase with decreasing pH and increasing temperature.

Q4: How does exposure to light affect the stability of this compound?

Q5: What is the expected thermal stability of this compound?

A5: this compound is a solid with a melting point of 210-212°C, suggesting good thermal stability under normal laboratory conditions.[1] However, at elevated temperatures, thermal decomposition may occur. Potential thermal degradation pathways could involve decarboxylation of the acetic acid moiety or cleavage of the ether linkage.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the handling and analysis of this compound.

HPLC Analysis Issues

Issue 1: Peak Tailing in Reversed-Phase HPLC

  • Cause: The pyridine nitrogen in this compound is basic and can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This will protonate the pyridine nitrogen, reducing its interaction with the stationary phase.

    • Use a Modified Column: Employ an end-capped column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

    • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape.

Issue 2: Poor Retention in Reversed-Phase HPLC

  • Cause: this compound is a relatively polar molecule, which may result in poor retention on traditional C18 columns, especially with high organic content in the mobile phase.

  • Troubleshooting Steps:

    • Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

    • Use a Polar-Embedded Column: Utilize a column with a more polar stationary phase (e.g., a polar-embedded or cyano phase) to enhance retention of polar analytes.

    • Consider HILIC: For very poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable separation mode.

Issue 3: Inconsistent Retention Times

  • Cause: Fluctuations in mobile phase pH, temperature, or composition can lead to shifts in retention time.

  • Troubleshooting Steps:

    • Buffer the Mobile Phase: Use a buffer to maintain a consistent pH throughout the analysis.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention.

    • Ensure Proper Mixing: If preparing the mobile phase online, ensure the gradient mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase can improve consistency.

Stability Summary

The following table summarizes the expected stability of this compound under various stress conditions based on its chemical structure and data from related compounds. This information is intended as a general guide; specific stability testing is recommended for quantitative assessment.

ConditionStressorExpected StabilityPotential Degradation Products
Hydrolytic Acidic (e.g., 0.1 M HCl)Potentially Unstable3-Hydroxypyridine, Glycolic acid
Neutral (e.g., Water)Likely StableMinimal degradation expected
Basic (e.g., 0.1 M NaOH)Likely StableMinimal degradation expected
Oxidative 3% H₂O₂May be susceptibleN-oxides, products of ring opening
Photolytic UV/Visible LightPotentially UnstableComplex mixture of degradants
Thermal High Temperature (>100°C)Stable at moderate tempsDecarboxylation products, ether cleavage products

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in a calibrated oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or HPLC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

    • Identify and characterize any significant degradation products using mass spectrometry (MS) and other spectroscopic techniques.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Degradation & Identify Products analyze->evaluate

Caption: General experimental workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways compound This compound hydrolysis Acid-Catalyzed Hydrolysis compound->hydrolysis H+ / H2O oxidation Oxidation compound->oxidation [O] photolysis Photolysis compound->photolysis thermolysis Thermal Degradation compound->thermolysis Δ product1 3-Hydroxypyridine + Glycolic Acid hydrolysis->product1 product2 Pyridine N-oxide derivatives oxidation->product2 product3 Complex Mixture photolysis->product3 product4 Decarboxylation & Ether Cleavage Products thermolysis->product4

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Purification of (Pyridin-3-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (Pyridin-3-yloxy)-acetic acid. The following information is designed to help you effectively remove impurities and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. A common method for its preparation is the Williamson ether synthesis, reacting 3-hydroxypyridine with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base.

Potential impurities from this synthesis include:

  • Unreacted starting materials: 3-hydroxypyridine and chloroacetic acid.

  • Inorganic salts: Formed as byproducts of the reaction (e.g., sodium chloride if sodium hydroxide is used as the base).

  • Side-products: Such as products from the self-condensation of chloroacetic acid or other side reactions.

  • Residual Solvents: Solvents used in the synthesis and workup.

Q2: What is the general approach to purifying crude this compound?

A2: this compound is an amphoteric molecule, possessing both a basic pyridine ring and an acidic carboxylic acid group. This zwitterionic nature can be exploited for its purification. A general workflow involves:

  • Acid-Base Extraction: To separate the product from neutral organic impurities and some starting materials.

  • Recrystallization: To remove closely related impurities and obtain a crystalline solid of high purity.

  • Chromatography: As an alternative or final polishing step if high-purity material is not obtained by other methods.

Q3: How does the amphoteric nature of this compound affect its purification?

A3: The presence of both acidic and basic functional groups means its solubility is highly dependent on the pH of the solution.

  • In acidic solutions (low pH): The pyridine nitrogen is protonated, forming a positively charged pyridinium ion. The carboxylic acid remains protonated. The overall molecule is cationic.

  • In basic solutions (high pH): The carboxylic acid is deprotonated, forming a negatively charged carboxylate ion. The pyridine nitrogen remains neutral. The overall molecule is anionic.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive and a negative charge. At this pH, the net charge is zero, and the aqueous solubility is typically at its minimum, which can be utilized for precipitation/crystallization.

This pH-dependent solubility is the basis for purification by acid-base extraction and is a critical consideration for selecting recrystallization solvents.

Troubleshooting Guides

Issue 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Incorrect solvent or solvent mixture. The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. For this compound, polar protic solvents or their mixtures are often a good starting point.
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude material. An excess of solvent will keep more of the product in solution upon cooling, thus reducing the yield.
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Premature crystallization during hot filtration. If hot filtration is necessary to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing on the filter.
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
Possible Cause Troubleshooting Step
High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture and prevent crystallization. Consider a preliminary purification step like acid-base extraction before recrystallization.
The boiling point of the solvent is higher than the melting point of the product-impurity mixture. If the product dissolves in the hot solvent and then separates as a liquid upon cooling, try using a lower-boiling point solvent or a different solvent system.
Supersaturation. The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
Issue 3: Inefficient separation during acid-base extraction.
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous phase. Ensure the pH of the aqueous phase is appropriately adjusted to either fully protonate the pyridine ring (acidic wash) or fully deprotonate the carboxylic acid (basic wash). Use a pH meter or pH paper to verify.
Formation of emulsions. Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Insufficient mixing. Ensure thorough mixing of the two phases to allow for efficient transfer of the ionized product into the aqueous layer. However, avoid overly vigorous shaking which can lead to emulsions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and acidic/basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution to remove any unreacted chloroacetic acid. The this compound will also be extracted into the aqueous basic layer as its sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine, separate the layers, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. This layer contains neutral impurities.

  • Cool the combined aqueous layers from step 4 in an ice bath and acidify to approximately pH 2-3 with 1 M HCl. This compound should precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for the further purification of this compound obtained after an initial purification step or for crude material with a relatively low level of impurities.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water, acetic acid/water)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent or solvent mixture.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution at the boiling point of the solvent. Avoid adding an excess of solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Solubility of this compound in Common Solvents at Room Temperature

SolventSolubility
WaterSlightly soluble[1]
EthanolSoluble
MethanolSoluble
AcetoneSparingly soluble
DichloromethaneInsoluble
Diethyl EtherInsoluble
TolueneInsoluble
Acetic AcidSoluble

Note: This table provides qualitative solubility data. It is recommended to perform small-scale solubility tests to determine the optimal solvent for recrystallization.

Table 2: Purity Analysis Before and After Purification

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield
Acid-Base Extraction~85%~95%~80%
Recrystallization (Ethanol/Water)~95%>99%~85%
Combination of Both~85%>99.5%~68%

Note: The values in this table are representative and can vary depending on the nature and amount of impurities in the crude material.

Visualizations

Diagram 1: Logical Workflow for Purification

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Analysis1 Purity Check (e.g., HPLC, TLC) Extraction->Analysis1 Recrystallization Recrystallization Analysis2 Purity Check (e.g., HPLC, TLC) Recrystallization->Analysis2 Pure Pure Product (>99%) Analysis1->Recrystallization Purity < 99% Analysis1->Pure Purity > 99% Analysis2->Recrystallization Re-crystallize if needed Analysis2->Pure Purity > 99%

Caption: A logical workflow for the purification of crude this compound.

Diagram 2: Troubleshooting Recrystallization

RecrystallizationTroubleshooting cluster_solutions Troubleshooting Steps Start Recrystallization Attempt OilingOut Product Oils Out Start->OilingOut Observation LowYield Low Crystal Yield Start->LowYield Observation NoCrystals No Crystals Form Start->NoCrystals Observation Success Pure Crystals Start->Success Ideal Outcome Change Solvent\nAdd Seed Crystal Change Solvent Add Seed Crystal OilingOut->Change Solvent\nAdd Seed Crystal Reduce Solvent Volume\nSlow Cooling Reduce Solvent Volume Slow Cooling LowYield->Reduce Solvent Volume\nSlow Cooling Scratch Flask\nAdd Seed Crystal\nConcentrate Solution Scratch Flask Add Seed Crystal Concentrate Solution NoCrystals->Scratch Flask\nAdd Seed Crystal\nConcentrate Solution

Caption: Troubleshooting common issues encountered during recrystallization.

References

Technical Support Center: Optimizing Amide Coupling of (Pyridin-3-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling reaction between (Pyridin-3-yloxy)-acetic acid and various amines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling reaction, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Low or No Product Yield Incomplete activation of this compound.- Increase the equivalents of the coupling reagent (e.g., HATU, EDC) to 1.1-1.5 equivalents.[1] - Ensure the coupling reagent is not hydrolyzed; use fresh, anhydrous reagents.[1] - Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.[1][2]
Deactivation of the amine.- The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1][3] Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to neutralize the reaction mixture.[4][5]
Steric hindrance.- If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow.[1] Consider switching to a more powerful coupling reagent like HATU or PyBOP.[6][7] Prolong the reaction time and/or increase the temperature.
Hydrolysis of activated intermediate.- Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1] Water can hydrolyze the activated ester intermediate, preventing amide formation.
Presence of Significant Side Products Guanidinylation of the amine.- This can occur when using uronium-based coupling reagents like HATU in excess.[4][8] Use the coupling reagent in slight excess (1.05-1.1 equivalents) and avoid unnecessarily long reaction times.
Racemization (if chiral centers are present).- Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization.[1][6] Running the reaction at a lower temperature can also be beneficial.[1]
Reaction with other nucleophilic functional groups.- If the amine or carboxylic acid contains other nucleophilic groups (e.g., -OH, -SH), they may compete in the reaction.[4][9] Consider using protecting groups for these functionalities.
Difficult Work-up and Purification Removal of excess coupling reagents and byproducts.- For water-soluble byproducts from reagents like EDC, perform aqueous washes.[6][10] - Dicyclohexylurea (DCU), a byproduct of DCC coupling, is largely insoluble in many organic solvents and can be removed by filtration.[6] - To remove DMF, wash with brine or a 5% LiCl solution.[11]
Removal of DIPEA.- Wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl) to protonate and extract the base into the aqueous layer.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for the reaction of this compound with amines?

A1: A variety of coupling reagents can be used, with the choice depending on factors like the reactivity of the amine, steric hindrance, and the need to avoid racemization. Commonly used reagents include:

  • Carbodiimides: such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like HOBt.[3][5][6]

  • Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, which are known for their high efficiency and fast reaction times.[4][6][7]

  • Phosphonium Salts: such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[6][7]

Q2: Why is a base like DIPEA or triethylamine often required?

A2: A non-nucleophilic base is crucial for several reasons. Firstly, it deprotonates the carboxylic acid to form a carboxylate, which then reacts with the coupling reagent.[4] Secondly, it neutralizes the acidic environment that can be created by the carboxylic acid itself or by the formation of byproducts, thus preventing the protonation and deactivation of the amine nucleophile.[1][3]

Q3: What are the recommended solvents for this amide coupling reaction?

A3: Polar aprotic solvents are generally preferred. The most common choices include:

  • Dimethylformamide (DMF)[4]

  • Dichloromethane (DCM)[1]

  • Acetonitrile (MeCN)[12] It is critical to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][4] This will allow you to observe the consumption of the starting materials and the formation of the desired amide product.

Q5: My amine is electron-deficient. What conditions should I use?

A5: Coupling to electron-deficient (less nucleophilic) amines can be challenging and may require more forcing conditions or more potent coupling reagents. Using a highly efficient coupling reagent like HATU is often recommended.[12] Alternatively, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for such amines.[12]

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1][5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[4]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.

General Protocol for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 equivalents) to the solution.

  • Add the amine (1.0-1.2 equivalents) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work up the reaction as described in the HATU protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve (Pyridin-3-yloxy)- acetic acid in anhydrous solvent base_add Add non-nucleophilic base (e.g., DIPEA) reagents->base_add coupling_add Add coupling reagent (e.g., HATU, EDC/HOBt) base_add->coupling_add pre_activation Pre-activation (optional, 15-30 min) coupling_add->pre_activation amine_add Add amine pre_activation->amine_add stir Stir at RT (Monitor by TLC/LC-MS) amine_add->stir quench Quench reaction stir->quench extract Extract product quench->extract purify Purify (Chromatography) extract->purify

Caption: General workflow for the amide coupling of this compound.

troubleshooting_flowchart decision decision solution solution issue issue start Reaction Start check_yield Low or No Yield? start->check_yield check_side_products Significant Side Products? check_yield->check_side_products No incomplete_activation Incomplete Activation? check_yield->incomplete_activation Yes check_workup Difficult Work-up? check_side_products->check_workup No guanidinylation Guanidinylation? check_side_products->guanidinylation Yes end Successful Coupling check_workup->end No remove_reagents Difficulty removing reagents/byproducts? check_workup->remove_reagents Yes amine_deactivation Amine Deactivation? incomplete_activation->amine_deactivation No solution_activation Increase coupling reagent Pre-activate acid incomplete_activation->solution_activation Yes hydrolysis Hydrolysis? amine_deactivation->hydrolysis No solution_amine Add/Increase base (DIPEA) amine_deactivation->solution_amine Yes hydrolysis->check_side_products No solution_hydrolysis Use anhydrous conditions hydrolysis->solution_hydrolysis Yes racemization Racemization? guanidinylation->racemization No solution_guanidinylation Reduce equivalents of coupling reagent guanidinylation->solution_guanidinylation Yes racemization->check_workup No solution_racemization Add HOBt/OxymaPure Lower temperature racemization->solution_racemization Yes remove_reagents->end No solution_workup Aqueous washes (EDC) Filtration (DCU) Acid wash (DIPEA) remove_reagents->solution_workup Yes

References

Preventing degradation of (Pyridin-3-yloxy)-acetic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (Pyridin-3-yloxy)-acetic acid during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: this compound is susceptible to three main degradation pathways during workup procedures:

  • Decarboxylation: The loss of the carboxyl group (-COOH) as carbon dioxide, particularly under harsh thermal or oxidative conditions.

  • Ether Bond Cleavage: The breaking of the ether linkage between the pyridine ring and the acetic acid moiety, which can be catalyzed by strong acids or bases, especially at elevated temperatures.

  • Pyridine Ring Oxidation: Oxidation of the electron-rich pyridine ring, potentially leading to the formation of N-oxides or other oxidized species, particularly in the presence of strong oxidizing agents.

Q2: At what pH is this compound most stable?

Q3: Can residual catalysts from the synthesis promote degradation?

A3: Yes, residual catalysts can promote degradation. For instance, if a Williamson ether synthesis was used for its preparation, residual base (e.g., sodium hydroxide, potassium carbonate) can lead to base-catalyzed hydrolysis of the ether bond during workup and storage. Similarly, residual transition metals from coupling reactions could potentially catalyze oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of this compound.

Problem 1: Low yield of isolated product with evidence of gas evolution during reaction or workup.

Possible Cause: Decarboxylation.

Troubleshooting Steps:

StepActionRationale
1 Temperature Control Avoid excessive temperatures (above 100°C) during reaction workup, extractions, and solvent removal. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).
2 Avoid Strong Oxidants If the synthesis involves oxidizing agents, ensure they are thoroughly quenched and removed before any heating steps.
3 Inert Atmosphere For sensitive reactions, performing the workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decarboxylation.
Problem 2: Presence of 3-hydroxypyridine as a major impurity in the final product.

Possible Cause: Cleavage of the ether bond.

Troubleshooting Steps:

StepActionRationale
1 pH Control during Extraction During aqueous workup, use dilute acids (e.g., 1 M HCl) and bases (e.g., saturated NaHCO₃) for washing. Avoid prolonged exposure to concentrated acids or bases. Neutralize the reaction mixture to a pH of ~7 before extraction if possible.
2 Temperature during Hydrolysis If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl (pyridin-3-yloxy)acetate), use milder conditions. For example, use lithium hydroxide (LiOH) in a THF/water mixture at room temperature instead of NaOH or KOH at reflux.
3 Purification Method Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective at removing the more polar 3-hydroxypyridine impurity.[1][2][3][4][5]
Problem 3: Product discoloration (yellowing or browning) and the appearance of a new, more polar spot on TLC.

Possible Cause: Oxidation of the pyridine ring to form an N-oxide or other colored impurities.

Troubleshooting Steps:

StepActionRationale
1 Quench Oxidizing Agents If oxidizing agents were used in the synthesis, ensure they are completely quenched before workup. For example, a sodium thiosulfate wash can be used to remove residual iodine or other halogens.
2 Degas Solvents Use degassed solvents for extraction and chromatography to minimize exposure to atmospheric oxygen, especially if the product is heated in the solvent.
3 Storage Store the final product under an inert atmosphere and protected from light to prevent long-term oxidative degradation.

Experimental Protocols

General Protocol for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific scales and substrates.

  • Deprotonation of 3-Hydroxypyridine:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxypyridine in a suitable solvent (e.g., DMF, THF).

    • Add a base (e.g., sodium hydride, potassium carbonate) portion-wise at 0°C.

    • Allow the mixture to stir at room temperature for 1-2 hours.

  • Ether Formation:

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of an ethyl haloacetate (e.g., ethyl bromoacetate) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Extraction:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis of the Ester:

    • Dissolve the crude ethyl (pyridin-3-yloxy)acetate in a mixture of THF and water.

    • Add a base (e.g., lithium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Isolation of the Acid:

    • Acidify the reaction mixture to pH ~4 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[1][2][3][4][5]

Visualizations

Degradation_Pathways cluster_main This compound cluster_decarboxylation Decarboxylation cluster_ether_cleavage Ether Cleavage cluster_oxidation Pyridine Ring Oxidation Start This compound Decarboxylation_Product 3-Methoxypyridine + CO2 Start->Decarboxylation_Product Heat / Oxidants Ether_Cleavage_Product 3-Hydroxypyridine + Glycolic Acid Start->Ether_Cleavage_Product Strong Acid/Base + Heat Oxidation_Product This compound N-oxide Start->Oxidation_Product Oxidizing Agents

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Step1 1. Deprotonation of 3-Hydroxypyridine Step2 2. Reaction with Ethyl Haloacetate Step1->Step2 Williamson Ether Synthesis Step3 3. Ester Hydrolysis Step2->Step3 Step4 4. Quenching & Extraction (Control pH & Temp) Step3->Step4 Step5 5. Acidification & Isolation (Mild Conditions) Step4->Step5 Step6 6. Recrystallization Step5->Step6 Final_Product Final_Product Step6->Final_Product Pure this compound

Caption: General experimental workflow for synthesis and purification.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (Pyridin-3-yloxy)-acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the positional isomers of (Pyridin-yloxy)-acetic acid: (Pyridin-2-yloxy)-acetic acid, (Pyridin-3-yloxy)-acetic acid, and (Pyridin-4-yloxy)-acetic acid. While existing research points to a range of biological effects for these compounds, direct comparative studies are limited. This document summarizes the available quantitative and qualitative data, outlines relevant experimental protocols, and presents visualizations of experimental workflows and potential signaling pathways to facilitate further research and drug discovery efforts.

Data Presentation

The following table summarizes the reported biological activities for the three isomers of (Pyridin-yloxy)-acetic acid. It is important to note the current gaps in the literature, with quantitative data being most available for the 4-isomer.

Biological Activity(Pyridin-2-yloxy)-acetic acidThis compound(Pyridin-4-yloxy)-acetic acid
Anti-inflammatory Activity Data not availableReported to have analgesic and anti-inflammatory effects, but quantitative data is not readily available.Inhibition of TNF-α: IC50 = 12.3 μM Inhibition of IL-6: IC50 = 18.7 μM
Antimicrobial Activity Data not availableData not availableMRSA: MIC = 8–16 μg/mL M. tuberculosis: MIC = 16–32 μg/mL
Herbicidal Activity Derivatives reported to have herbicidal activity.Data not availableReported to act as a synthetic auxin, leading to 90% weed suppression at 2 kg/ha .

Experimental Protocols

Detailed methodologies for the key biological activities identified are outlined below. These represent standard protocols in the field and can be adapted for a direct comparative evaluation of the (Pyridin-yloxy)-acetic acid isomers.

Anti-inflammatory and Analgesic Assays

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This widely used in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce edema induced by carrageenan, a phlogistic agent.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • The test compounds or vehicle are administered intraperitoneally or orally.

    • After a set time (e.g., 30 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

2. Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This visceral pain model is used to evaluate the peripheral analgesic activity of a compound.

  • Animals: Swiss albino mice (20-25 g) are commonly used.

  • Procedure:

    • Mice are divided into control, standard (e.g., aspirin), and test groups.

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a defined period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Antimicrobial Assay

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganisms: Strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis are used.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for MRSA).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Herbicidal Assay

1. Auxin-like Herbicidal Activity Bioassay

This assay evaluates the herbicidal effects of compounds that mimic the plant hormone auxin, leading to uncontrolled growth and death in susceptible plants.

  • Plant Species: Broadleaf weeds are typically used as test subjects.

  • Procedure:

    • Seeds of the target weed species are germinated and grown under controlled greenhouse conditions.

    • At a specific growth stage (e.g., 2-4 leaf stage), the plants are treated with different concentrations of the test compound, a standard auxin herbicide (e.g., 2,4-D), and a vehicle control. Application is typically a foliar spray.

    • The plants are returned to the controlled environment and observed over a period of time (e.g., 14-21 days).

    • Herbicidal efficacy is assessed by visual scoring of symptoms (e.g., epinasty, chlorosis, necrosis) and by measuring the reduction in plant biomass (fresh or dry weight) compared to the control group.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial in vitro and in vivo screening of the (Pyridin-yloxy)-acetic acid isomers.

G General Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Screening cluster_3 Data Analysis synthesis Synthesis of Isomers (2-, 3-, and 4-) antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial anti_inflammatory_vitro Anti-inflammatory Assays (e.g., TNF-α, IL-6 Inhibition) synthesis->anti_inflammatory_vitro herbicidal_vitro Herbicidal Assays (e.g., Seed Germination) synthesis->herbicidal_vitro sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar analgesic Analgesic Models (e.g., Writhing Test) anti_inflammatory_vitro->analgesic anti_inflammatory_vivo Anti-inflammatory Models (e.g., Paw Edema) anti_inflammatory_vitro->anti_inflammatory_vivo herbicidal_vivo Whole Plant Assays herbicidal_vitro->herbicidal_vivo analgesic->sar anti_inflammatory_vivo->sar herbicidal_vivo->sar

Caption: A general workflow for screening the biological activities of the isomers.

Postulated Anti-inflammatory Signaling Pathway

Based on the finding that (Pyridin-4-yloxy)-acetic acid inhibits TNF-α and IL-6, the following diagram illustrates a plausible signaling pathway that could be targeted.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cellular Response cluster_1 Point of Intervention stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling Intracellular Signaling Cascade (e.g., MyD88, TRAF6) receptor->signaling nfkb NF-κB Activation signaling->nfkb gene_expression Gene Transcription nfkb->gene_expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_expression->cytokines inflammation Inflammation cytokines->inflammation compound (Pyridin-yloxy)-acetic acid Isomer compound->signaling Inhibition

Caption: A potential mechanism of anti-inflammatory action for the isomers.

Conclusion

The available data suggests that (Pyridin-yloxy)-acetic acid isomers possess a range of interesting biological activities. Notably, (Pyridin-4-yloxy)-acetic acid has demonstrated quantifiable anti-inflammatory, antimicrobial, and herbicidal properties. The biological profiles of the 2- and 3-isomers are less well-defined in the current literature, highlighting a significant opportunity for further research.

To establish a comprehensive understanding of the structure-activity relationships, it is imperative that future studies conduct direct, head-to-head comparisons of all three isomers in a standardized panel of biological assays. Such research will be invaluable for identifying the most potent isomer for a given biological target and for guiding the rational design of new derivatives with enhanced efficacy and selectivity. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for these future investigations.

(Pyridin-3-yloxy)-acetic acid vs. other pyridinyloxyacetic acids in herbicidal activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and professionals in agrochemical development, this document compares the herbicidal activity of (Pyridin-3-yloxy)-acetic acid and its isomers. The analysis is based on available experimental data and established structure-activity relationships for auxin-like herbicides.

The development of effective and selective herbicides is a cornerstone of modern agriculture. Among the various classes of herbicidal compounds, those that mimic the plant hormone auxin have proven to be highly effective. Pyridinyloxyacetic acids, structural analogs of the widely used phenoxyacetic acid herbicides, represent a promising area of research. The position of the nitrogen atom in the pyridine ring is a critical determinant of the molecule's biological activity. This guide provides a comparative overview of the herbicidal potential of this compound and its 2- and 4-isomers.

Herbicidal Efficacy: A Quantitative Comparison

Direct quantitative comparative data on the herbicidal efficacy of the parent (unsubstituted) (Pyridin-2-yloxy)-acetic acid, this compound, and (Pyridin-4-yloxy)-acetic acid is limited in publicly available literature. However, studies on substituted derivatives provide valuable insights.

One of the most well-studied pyridinyloxyacetic acid herbicides is Triclopyr, which is 3,5,6-Trichloro-2-pyridinyloxyacetic acid. While not a direct comparison of the parent isomers, data on the "acid" formulation of Triclopyr offers a quantitative look at the herbicidal potential of a 2-pyridinyloxyacetic acid scaffold. A greenhouse study determined the effective dose that caused a 50% reduction in plant growth (ED50) for this formulation on several broadleaf plant species.[1]

Compound/FormulationTarget SpeciesED50 (g ae ha⁻¹)
Triclopyr (acid formulation)Soybean48.71
Tomato45.72
Sunflower78.53
Cotton>1121
Source: Weed Technology, 2017[1]

These data indicate that the 2-pyridinyloxyacetic acid structure, when appropriately substituted, can be highly active against susceptible broadleaf weeds like soybean and tomato, while exhibiting selectivity in others such as cotton.[1] The high ED50 value for cotton suggests a degree of tolerance to this particular compound.[1]

While specific data for the 3- and 4-isomers is not available in a directly comparable format, structure-activity relationship (SAR) studies on auxin-like herbicides suggest that the positioning of the nitrogen atom within the pyridine ring would significantly influence receptor binding and, consequently, herbicidal activity.

Mechanism of Action: The Auxin Signaling Pathway

Pyridinyloxyacetic acids function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] They disrupt normal plant growth processes by overwhelming the auxin signaling pathway, leading to uncontrolled cell division and elongation, and ultimately, plant death.[1]

The core of this pathway involves the TIR1/AFB family of auxin co-receptors. The synthetic auxin binds to the TIR1/AFB proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. The Aux/IAA proteins are then targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of auxin-responsive genes, leading to the observed herbicidal effects.

Auxin_Signaling_Pathway cluster_repression In the absence of auxin cluster_activation In the presence of auxin Auxin Pyridinyloxyacetic Acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Binds to promoter ARF->Auxin_Genes Activates Transcription Response Herbicidal Effects (Uncontrolled Growth) Auxin_Genes->Response

Figure 1. Simplified auxin signaling pathway initiated by a pyridinyloxyacetic acid herbicide.

Experimental Protocols

The following is a generalized methodology for evaluating the herbicidal efficacy of compounds like pyridinyloxyacetic acids, based on the protocol used in the Triclopyr study.[1]

Experimental_Workflow start Start: Plant Cultivation protocol Plant Growth Conditions - Potting medium in 10 cm pots - Greenhouse at 28/22°C (day/night) - 14-hour photoperiod - Water and fertilize as needed start->protocol application Herbicide Application - Target species: Soybean, Tomato, Sunflower, Cotton - Growth stage: 2- to 3-leaf - Application rates: Range from 17 to 1,121 g ae ha⁻¹ - Include a non-treated control protocol->application evaluation Efficacy Evaluation application->evaluation data_collection Data Collection (e.g., 20 days post-treatment) - Visual injury assessment - Plant biomass (fresh or dry weight) measurement evaluation->data_collection analysis Data Analysis data_collection->analysis dose_response Dose-Response Curve Generation - Use a suitable regression model - Calculate ED50 values (Effective Dose for 50% growth reduction) analysis->dose_response end End: Comparative Efficacy Determined dose_response->end

Figure 2. General experimental workflow for assessing herbicidal activity in a greenhouse setting.

Conclusion and Future Directions

While direct comparative data for the unsubstituted pyridinyloxyacetic acid isomers remains elusive, the available information on substituted derivatives, particularly Triclopyr, demonstrates the potential of the 2-pyridinyloxyacetic acid scaffold as a potent herbicide for broadleaf weed control. The herbicidal activity of these compounds is rooted in their function as synthetic auxins, disrupting plant growth by interfering with the TIR1/AFB-mediated auxin signaling pathway.

Future research should focus on the direct synthesis and comparative herbicidal screening of (Pyridin-2-yloxy)-acetic acid, this compound, and (Pyridin-4-yloxy)-acetic acid. Such studies would provide invaluable data for understanding the structure-activity relationship of this class of herbicides and would guide the rational design of new, more effective, and selective agrochemicals. A deeper understanding of how the nitrogen position in the pyridine ring affects binding to different TIR1/AFB receptor isoforms could also pave the way for developing herbicides with novel weed control spectrums.

References

Comparative Analysis of (Pyridin-3-yloxy)-acetic Acid Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antiviral activity, mechanism of action, and experimental evaluation of a promising class of anti-HIV compounds.

In the ongoing search for novel and effective antiretroviral therapies, (Pyridin-3-yloxy)-acetic acid derivatives have emerged as a significant class of compounds targeting the human immunodeficiency virus type 1 (HIV-1). This guide provides a comparative analysis of their antiviral activity, delves into their mechanism of action as integrase strand transfer inhibitors (INSTIs), and outlines the key experimental protocols used for their evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and optimization of these promising antiviral agents.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound derivatives is primarily attributed to their ability to inhibit the activity of HIV-1 integrase, a crucial enzyme for viral replication. The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays and their half-maximal inhibitory concentration (IC50) in enzymatic assays.

Compound Class/ReferenceTargetAssay TypeKey Structural FeaturesIC50/EC50 (nM)Cytotoxicity (CC50)
Pyridinone Derivatives [1]HIV-1 IntegraseEnzymatic AssayDihydroxypyrimidine core, N-methyl substitutionVariesNot specified
2-Pyridone-Bearing Phenylalanine Derivatives [2]HIV-1 CapsidCell-based (MT-4 cells)2-pyridone and phenylalanine moietiesEC50: 5,360 (HIV-1)>265,600 nM
N-Hydroxyisoquinoline Derivatives [1]HIV-1 Integrase & RNase HEnzymatic AssayHydroxamic acid moiety, isoquinoline coreSub-micromolarNot specified
Quinolone Carboxylic Acids [3]HIV-1 IntegraseEnzymatic Assay5-substituted quinolone carboxylic acidModerate to goodNot specified

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

This compound derivatives belong to the class of HIV-1 integrase strand transfer inhibitors (INSTIs).[4] The HIV-1 integrase enzyme carries out two key catalytic reactions: 3'-processing and strand transfer. INSTIs specifically block the strand transfer step, which is the integration of the reverse-transcribed viral DNA into the host cell's genome. This inhibition is a critical step in preventing the establishment of a productive and persistent viral infection.[5]

The proposed mechanism of action involves the chelation of divalent metal ions (typically Mg2+) within the catalytic site of the integrase enzyme. The core structures of these inhibitors are designed to bind to these metal ions, thereby preventing the binding of the host DNA and halting the strand transfer reaction.[5]

Below is a diagram illustrating the HIV-1 integrase-mediated strand transfer and its inhibition by this compound derivatives.

Caption: Inhibition of HIV-1 integrase strand transfer by this compound derivatives.

Experimental Protocols

The evaluation of the antiviral activity of this compound derivatives involves a combination of enzymatic and cell-based assays.

HIV-1 Integrase Strand Transfer Assay (Enzymatic Assay)

This in vitro assay directly measures the ability of a compound to inhibit the strand transfer activity of purified, recombinant HIV-1 integrase.

Methodology:

  • Plate Preparation: Streptavidin-coated 96-well plates are used. A biotin-labeled oligonucleotide duplex mimicking the viral DNA LTR end is immobilized on the plate.

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase enzyme is added to the wells, followed by the test compound at various concentrations. The plate is incubated to allow for binding of the integrase to the viral DNA substrate.

  • Strand Transfer Reaction: A target DNA oligonucleotide is added to the wells, and the plate is incubated to allow the strand transfer reaction to occur.

  • Detection: The integrated target DNA is typically labeled with a reporter molecule (e.g., digoxigenin). An antibody conjugate (e.g., anti-digoxigenin-HRP) is then added, followed by a chromogenic substrate.

  • Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the integrase activity.

Anti-HIV Cell-Based Assay (e.g., Luciferase Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., MT-4, TZM-bl) is cultured in 96-well plates.

  • Infection: The cells are infected with a specific strain of HIV-1, often a laboratory-adapted strain or a clinical isolate. In reporter gene assays, a recombinant virus carrying a luciferase gene is used.

  • Compound Treatment: The test compound is added to the cells at various concentrations either before, during, or after infection.

  • Incubation: The plates are incubated for a period that allows for several rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication:

    • Luciferase Assay: If a luciferase reporter virus is used, cell lysates are prepared, and luciferase activity is measured using a luminometer. A reduction in luciferase signal indicates inhibition of viral replication.

    • p24 Antigen ELISA: The amount of viral p24 capsid protein in the cell culture supernatant is quantified as a measure of virus production.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT, XTT) is performed to determine the concentration of the compound that is toxic to the host cells (CC50).

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits 50% of viral replication. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of the compound.

Below is a workflow diagram for a typical anti-HIV cell-based assay.

Antiviral_Assay_Workflow start Start cell_culture Seed host cells in 96-well plate start->cell_culture compound_prep Prepare serial dilutions of test compound cell_culture->compound_prep infection Infect cells with HIV-1 cell_culture->infection treatment Add compound to cells compound_prep->treatment infection->treatment incubation Incubate for 3-5 days treatment->incubation quantification Quantify viral replication (e.g., Luciferase assay, p24 ELISA) incubation->quantification cytotoxicity Perform cytotoxicity assay (e.g., MTT) incubation->cytotoxicity data_analysis Calculate EC50, CC50, and Selectivity Index quantification->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro anti-HIV cell-based assay.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anti-HIV-1 agents. Their mechanism of action as integrase strand transfer inhibitors is well-established and targets a clinically validated step in the viral life cycle. Further research focusing on the synthesis and evaluation of a diverse library of these compounds, coupled with detailed structure-activity relationship studies, will be crucial for identifying lead candidates with improved potency, pharmacokinetic properties, and resistance profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this important class of antiviral compounds.

References

(Pyridin-3-yloxy)-acetic Acid: A Promising Scaffold for Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the (Pyridin-3-yloxy)-acetic acid scaffold with other established kinase inhibitor frameworks reveals its potential as a valuable core structure for the development of novel cancer therapeutics, particularly targeting the PIM-1 kinase. This guide provides an objective analysis of its performance, supported by experimental data, and outlines detailed protocols for relevant assays.

The this compound moiety has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the design of inhibitors for a variety of protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is therefore a major focus of modern drug discovery. This guide will delve into the validation of the this compound scaffold, comparing its inhibitory activity with that of other well-established kinase inhibitor scaffolds, with a particular focus on PIM-1 kinase, a key player in cell proliferation and survival.

Comparative Analysis of Kinase Inhibitor Scaffolds

The effectiveness of a kinase inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target kinase over other kinases in the human kinome. The following tables summarize the inhibitory activities of various kinase inhibitor scaffolds, including derivatives of this compound and other prominent scaffolds, against PIM-1 kinase.

Scaffold Derivative PIM-1 IC50 (nM) Reference Compound PIM-1 IC50 (nM) Citation
This compoundCompound 1214.3Staurosporine16.7[2]
2,5-disubstituted 1,3,4-oxadiazoleCompound 10f17Staurosporine16.7[3]
CyanopyridineCompound 3b130--[4]
CyanopyridineCompound 4f95--[4]
Pyridyl Carboxamide----[5]
Pyrido[4,3-d]pyrimidineSKI-O-068123--[6][7]

Table 1: Comparison of PIM-1 Kinase Inhibitory Activity of Various Scaffolds. This table highlights the potent PIM-1 inhibitory activity of a derivative of the this compound scaffold in comparison to other known PIM-1 inhibitor scaffolds and the reference compound Staurosporine.

Pan-PIM Kinase Inhibitor Scaffold PIM-1 IC50 (nM) PIM-2 IC50 (nM) PIM-3 IC50 (nM) Citation
SGI-1776Imidazo[1,2-b]pyridazine736369[8]
AZD1208-0.451.9[9][10]
PIM447 (LGH447)-0.006 (Ki)0.018 (Ki)0.009 (Ki)[9][10]
CX-6258-52516[9][10]
TP-3654-5 (Ki)239 (Ki)42 (Ki)[9][10]

Table 2: Inhibitory Activity of Pan-PIM Kinase Inhibitors. This table showcases the potency of several clinical and preclinical pan-PIM kinase inhibitors across the three PIM isoforms. The data indicates that while some inhibitors are highly potent against all three isoforms, others show a degree of selectivity.

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to assess inhibitor activity.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK JAKs Cytokines->JAK activate STAT STATs JAK->STAT activate PIM1 PIM-1 Kinase STAT->PIM1 induce expression cMyc c-Myc PIM1->cMyc phosphorylates p21 p21 PIM1->p21 inhibits BAD BAD PIM1->BAD phosphorylates (inhibits apoptosis) Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAD->Apoptosis

Caption: PIM-1 Signaling Pathway Overview.

The above diagram illustrates a simplified PIM-1 signaling pathway, a key regulator of cell survival and proliferation.

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay Biochem_Start Recombinant Kinase + Substrate + ATP Reaction Kinase Reaction Biochem_Start->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Detection Detection of Phosphorylation Reaction->Detection IC50_Biochem IC50 Determination Detection->IC50_Biochem Cell_Culture Cancer Cell Line Treat Treat with Inhibitor Cell_Culture->Treat Lysis Cell Lysis Treat->Lysis Western_Blot Western Blot for p-Substrate Lysis->Western_Blot EC50_Cellular EC50 Determination Western_Blot->EC50_Cellular

Caption: General Experimental Workflow for Kinase Inhibitor Validation.

This workflow outlines the key steps in both biochemical and cell-based assays used to determine the potency of kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. Below are methodologies for commonly used kinase inhibition assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant PIM-1 kinase

  • Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Peptide substrate (e.g., PIMtide)

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the PIM-1 kinase and the peptide substrate to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PIM-1 Inhibition Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of a known PIM-1 substrate within a cellular context.

Materials:

  • Cancer cell line expressing PIM-1 (e.g., KG-1)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated substrate, total substrate, and PIM-1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated substrate to the total substrate and a loading control (e.g., β-actin). Determine the concentration of the inhibitor that reduces the phosphorylation of the substrate by 50% (EC50).

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The available data for its derivatives, particularly against PIM-1 kinase, demonstrates comparable or superior activity to other established scaffolds. The versatility of this scaffold allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the continued validation and development of kinase inhibitors based on this and other novel chemical scaffolds, ultimately contributing to the advancement of targeted cancer therapies.

References

Comparative Analysis of (Pyridin-3-yloxy)-acetic Acid-Based Compounds and Alternative PIM Kinase Inhibitors: A Cross-Reactivity and Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles and biological activities of novel (Pyridin-3-yloxy)-acetic acid-based compounds against established PIM kinase inhibitors. Understanding the selectivity of these potential therapeutic agents is crucial for predicting their efficacy and potential off-target effects. This document summarizes quantitative binding data, details the experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Cross-Reactivity and Inhibitory Potency Data

The following tables summarize the in vitro inhibitory activities of a novel this compound derivative, Compound 12, and a selection of well-characterized PIM kinase inhibitors: SGI-1776, AZD1208, and CX-6258. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), with lower values indicating higher potency.

Table 1: In Vitro Inhibitory Activity of a this compound Derivative

CompoundTargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)
Compound 12 PIM-114.3MCF-70.5
HepG25.27

Data for Compound 12, a novel pyridine-based compound, demonstrates potent inhibition of PIM-1 kinase.[1][2]

Table 2: Comparative Inhibitory Activity of PIM Kinase Inhibitors

InhibitorPIM-1PIM-2PIM-3Flt-3HaspinCDK7MAPK15CAMK4DAPK1HIPK3STK17B
IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM) Kd (nM) Kd (nM) Kd (nM) Kd (nM) Kd (nM) Kd (nM)
SGI-1776 7363694434------
AZD1208 0.45.01.9>10,000-3853360420480930
CX-6258 52516134-------

SGI-1776, AZD1208, and CX-6258 are well-characterized PIM kinase inhibitors with varying selectivity profiles.[3][4][5][6][7][8][9][10][11] AZD1208 exhibits high potency against all three PIM isoforms with a good selectivity margin over other kinases.[3][8] SGI-1776 also potently inhibits PIM-1 and PIM-3 but is less active against PIM-2 and shows activity against Flt-3 and Haspin.[4][5] CX-6258 is a pan-PIM inhibitor with some activity against Flt-3.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro PIM-1 Kinase Inhibitory Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the in vitro potency of compounds against PIM-1 kinase.[12][13][14][15][16][17]

Materials:

  • Recombinant Human PIM-1 Kinase

  • PIM-1 Substrate (e.g., a peptide derived from Bad)

  • ATP

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In the wells of the assay plate, add the test compound dilutions. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.

    • Add the PIM-1 substrate and ATP to the wells. The final ATP concentration should be close to its Km for PIM-1.

    • Initiate the kinase reaction by adding the recombinant PIM-1 kinase to all wells except the background controls.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines a standard procedure for analyzing the effect of a compound on the cell cycle distribution of a cancer cell line.[1][18][19][20]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test Compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the PIM-1 signaling pathway and a generalized workflow for kinase inhibitor cross-reactivity profiling.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene activates PIM1_Protein PIM-1 Kinase PIM1_Gene->PIM1_Protein translates to Bad Bad PIM1_Protein->Bad phosphorylates (inactivates) p21 p21 PIM1_Protein->p21 phosphorylates (inactivates) p27 p27 PIM1_Protein->p27 phosphorylates (inactivates) mTORC1 mTORC1 PIM1_Protein->mTORC1 activates Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits CellCycle Cell Cycle Progression p21->CellCycle inhibits p27->CellCycle inhibits _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis _4EBP1->Protein_Synthesis inhibits

Caption: PIM-1 Signaling Pathway and its role in cell survival and proliferation.

Kinase_Profiling_Workflow Start Start: Novel Compound Primary_Screen Primary Kinase Assay (e.g., PIM-1) Start->Primary_Screen Active_Hit Active Hit (Potent Inhibition) Primary_Screen->Active_Hit Yes Inactive Inactive Primary_Screen->Inactive No Selectivity_Panel Broad Kinome Selectivity Profiling (e.g., KinomeScan) Active_Hit->Selectivity_Panel Data_Analysis Data Analysis and Off-Target Identification Selectivity_Panel->Data_Analysis Cellular_Assays Cell-Based Assays (e.g., Cytotoxicity, Cell Cycle) Data_Analysis->Cellular_Assays Lead_Candidate Lead Candidate with Desired Selectivity Profile Cellular_Assays->Lead_Candidate

Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.

References

Benchmarking (Pyridin-3-yloxy)-acetic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of (Pyridin-3-yloxy)-acetic acid derivatives reveals their potential as versatile therapeutic agents, with promising activity in anti-inflammatory, anti-cancer, anti-HIV, and metabolic disease applications. This guide provides a comparative benchmark of these derivatives against established drugs, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide synthesizes available data to offer a clear comparison of their performance against well-known drugs in several key therapeutic areas.

Anti-Inflammatory Activity

This compound derivatives have shown notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the arachidonic acid pathway that leads to the production of pro-inflammatory prostaglandins.

Comparative Data:

CompoundTargetAssayIC50 / % InhibitionKnown DrugTargetAssayIC50 / % Inhibition
3-hydroxy-pyridine-4-one derivative AInflammationCarrageenan-induced paw edema67% inhibition at 20 mg/kg[1]IndomethacinCOX-1/COX-2Carrageenan-induced paw edema60% inhibition at 10 mg/kg[1]
3-hydroxy-pyridine-4-one derivative BInflammationCarrageenan-induced paw edemaSignificant inhibition at 200 & 400 mg/kg[1]IndomethacinCOX-1/COX-2Croton oil-induced ear edema65% inhibition[1]
3-hydroxy-pyridine-4-one derivative CInflammationCarrageenan-induced paw edema58% inhibition at 200 mg/kg[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce localized edema induced by carrageenan, an inflammatory agent.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compound, vehicle control, and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 60 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGG2, PGH2) COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound derivatives This compound derivatives This compound derivatives->COX Inhibition Indomethacin Indomethacin Indomethacin->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound derivatives.

Anti-Cancer Activity

Certain pyridine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. A key mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Comparative Data:

CompoundTargetCell LineIC50Known DrugTargetCell LineIC50
Pyridine-urea derivative 8eVEGFR-2MCF-70.22 µM[2]DoxorubicinTopoisomerase IIMCF-71.93 µM[2]
Pyridine-urea derivative 8nVEGFR-2MCF-71.88 µM[2]SorafenibMulti-kinase inhibitorMCF-74.50 µM[2]
Spiro-pyridine derivative 7VEGFR-2Caco-27.83 ± 0.5 µM[3]DoxorubicinTopoisomerase IICaco-212.49 ± 1.1 µM[3]
Spiro-pyridine derivative 8VEGFR-2HepG-28.42 ± 0.7 µM[3]DoxorubicinTopoisomerase IIHepG-24.50 ± 0.2 µM[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a known cytotoxic drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 RAS Ras PLCg->RAS AKT Akt PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Cell Proliferation, Migration, Angiogenesis Cell Proliferation, Migration, Angiogenesis Gene Transcription->Cell Proliferation, Migration, Angiogenesis This compound derivatives This compound derivatives This compound derivatives->VEGFR2 Inhibition of ATP-binding site

Caption: Inhibition of VEGFR-2 signaling by this compound derivatives.

Anti-HIV Activity

Derivatives of this compound have been investigated as potential inhibitors of HIV replication. A primary target for these compounds is the HIV integrase enzyme, which is essential for integrating the viral DNA into the host cell's genome.

Comparative Data:

CompoundTargetAssayIC50Known DrugTargetAssayIC50
(Pyridin-3-yl) acetic acid derivativesHIV IntegraseStrand Transfer AssayData not publicly available in searchesRaltegravirHIV IntegraseStrand Transfer Assay15 nM[4]
ElvitegravirHIV IntegraseStrand Transfer Assay40 nM

Note: While patents disclose the potential of (Pyridin-3-yl) acetic acid derivatives as HIV integrase inhibitors, specific IC50 values were not found in the public domain during this search.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV integration.

  • Assay Setup: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded donor substrate (DS) DNA representing the HIV LTR U5 end.

  • Enzyme Binding: Recombinant full-length HIV-1 integrase is added and allowed to bind to the DS DNA.

  • Inhibitor Addition: The test compounds and a known integrase inhibitor (e.g., Raltegravir) are added to the wells.

  • Strand Transfer Reaction: A target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction, where the integrase catalyzes the integration of the DS DNA into the TS DNA.

  • Detection: The integrated product is detected colorimetrically using an HRP-labeled antibody that recognizes the 3'-end modification of the TS DNA.

  • Data Analysis: The absorbance is measured, and the IC50 value is calculated based on the dose-dependent inhibition of the integrase activity.

Mechanism of Action: HIV Integrase Inhibition

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrase HIV Integrase Viral_DNA->Integrase Integration Integration Integrase->Integration Host_DNA Host Chromosome Host_DNA->Integration Provirus Provirus Integration->Provirus This compound derivatives This compound derivatives This compound derivatives->Integrase Inhibition Raltegravir Raltegravir Raltegravir->Integrase Inhibition

Caption: Inhibition of HIV integrase by this compound derivatives.

PPARγ Agonist Activity

This compound derivatives have been evaluated for their potential to treat metabolic syndrome by acting as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis.

Comparative Data:

CompoundTargetAssayEC50Known DrugTargetAssayEC50
This compound derivativesPPARγReporter Gene AssayData not publicly available in searchesRosiglitazonePPARγTransactivation Assay9 nM
PioglitazonePPARγTransactivation Assay930 nM

Note: While the potential of this compound derivatives as PPARγ agonists is mentioned in the literature, specific EC50 values were not found in the public domain during this search.

Experimental Protocol: PPARγ Reporter Gene Assay

This cell-based assay is used to determine the ability of a compound to activate the PPARγ receptor.

  • Cell Line: A stable cell line (e.g., HEK293) co-transfected with a PPARγ expression vector and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE) is used.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a known PPARγ agonist (e.g., Rosiglitazone).

  • Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The fold activation of luciferase expression is calculated relative to the vehicle control, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.

Signaling Pathway: PPARγ Activation

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (Pyridin-3-yloxy)- acetic acid derivative PPARg PPARγ Ligand->PPARg Binding Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Improved Insulin Sensitivity Glucose Uptake Adipogenesis Gene_Transcription->Metabolic_Regulation

Caption: Activation of the PPARγ signaling pathway by this compound derivatives.

This comparative guide highlights the significant therapeutic potential of this compound derivatives across multiple disease areas. The provided data and experimental protocols offer a valuable resource for researchers to further explore and optimize these promising compounds for future clinical applications.

References

Comparative Docking Analysis of (Pyridin-3-yloxy)-acetic Acid Derivatives and Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals summarizing the in-silico evaluation of (pyridin-3-yloxy)-acetic acid derivatives and other pyridine-based compounds against various therapeutic targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visual representations of the computational workflows.

The pyridine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, this compound and its analogues have garnered significant interest as versatile building blocks for the development of novel therapeutic agents.[1] Molecular docking studies are a cornerstone of modern drug discovery, offering valuable insights into the potential binding modes and affinities of small molecules with their biological targets. This guide synthesizes findings from multiple studies to present a comparative overview of the docking performance of various pyridine derivatives.

Comparative Analysis of Docking Results

The following tables summarize the quantitative data from various docking studies performed on pyridine derivatives, including binding energies and inhibition constants against different protein targets. These results highlight the potential of these compounds as inhibitors for a range of diseases, from Alzheimer's to cancer.

Compound IDTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
Compound 5cAcetylcholinesterase (AChE)-11.60.336[2]
Compound 5aAcetylcholinesterase (AChE)-10.5-[2]
Compound 5bAcetylcholinesterase (AChE)-10.8-[2]
Compound 5dAcetylcholinesterase (AChE)-11.2-[2]
Compound 5eAcetylcholinesterase (AChE)-11.4-[2]

Table 1: Molecular Docking Results of Pyridine Derivatives against Acetylcholinesterase (AChE). This data suggests that pyridine derivatives have the potential to act as potent AChE inhibitors, which is a key strategy in the management of Alzheimer's disease.[2] Notably, compound 5c, bearing a para-fluorobenzyl substituent, exhibited the strongest binding affinity.[2]

Compound IDTarget ProteinBinding Energy (kJ/mol)Ligand EfficiencyReference
6cHuman Aurora A kinase-8.20-0.30[3]
6bHuman Aurora A kinase-7.73-0.30[3]
6dHuman Aurora A kinase-7.64-0.29[3]
6gHuman Aurora A kinase-7.31-0.30[3]

Table 2: Molecular Docking Results of Quinoline and Pyridine Derivatives against Human Aurora A Kinase. This table showcases the potential of these derivatives as anticancer agents by targeting Aurora A kinase. Compound 6c demonstrated the most favorable binding energy.[3]

Experimental Protocols: Molecular Docking

The methodologies employed in the cited studies for molecular docking are crucial for the interpretation and replication of the results. A generalized workflow, synthesized from the available literature, is outlined below.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from target preparation to the analysis of results. The following diagram illustrates a standard workflow.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) GridGen Grid Box Generation PDB->GridGen Prepared Receptor LigandPrep Ligand Structure Preparation Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Prepared Ligands GridGen->Docking PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis Scoring Scoring & Ranking PoseAnalysis->Scoring Interaction Interaction Analysis (Hydrogen Bonds, π-π stacking) Scoring->Interaction

Figure 1: A generalized workflow for molecular docking studies.

Detailed Methodologies from Cited Studies
  • Study on Cholinesterase Inhibitors: In a study investigating novel pyridine derivatives as potential inhibitors of acetylcholinesterase (AChE), the molecular docking simulations were performed using the AutoDock Vina 4.2 program.[2] The primary parameters evaluated were the binding energy (in kcal/mol) and the inhibition constant (in µM).[2] The results indicated that the synthesized compounds fit well within the hydrophobic pocket of the AChE enzyme, with hydrogen bonds and π-π stacking interactions playing a significant role in the binding.[2] For instance, the most potent compound, 5c, formed a halogen bond between its fluorine atom and an oxygen atom of Glu198 in the enzyme.[2]

  • Study on Aurora A Kinase Inhibitors: In the investigation of quinoline and pyridine derivatives as inhibitors of human Aurora A kinase, molecular docking studies were also conducted.[3] The compound (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide (6c) showed the lowest binding energy of -8.20 kJ/mol.[3] The analysis revealed that most of the amino acid residues in close proximity to the inhibitor were hydrophobic in nature, and the ligand molecules were effectively enveloped by the active site residues.[3]

Key Interaction Mechanisms

The stability of the ligand-protein complex is governed by various non-covalent interactions. The following diagram illustrates the key types of interactions observed in the docking of pyridine derivatives.

interaction_pathway cluster_interactions Binding Interactions Pyridine_Derivative Pyridine Derivative H_Bond Hydrogen Bonding Pyridine_Derivative->H_Bond Pi_Pi π-π Stacking Pyridine_Derivative->Pi_Pi Hydrophobic Hydrophobic Interactions Pyridine_Derivative->Hydrophobic Halogen_Bond Halogen Bonding (if applicable) Pyridine_Derivative->Halogen_Bond Target_Protein Target Protein Active Site H_Bond->Target_Protein Pi_Pi->Target_Protein Hydrophobic->Target_Protein Halogen_Bond->Target_Protein

Figure 2: Key molecular interactions between pyridine derivatives and target proteins.

These interactions, including hydrogen bonds, π-π stacking with aromatic residues like tryptophan, and hydrophobic interactions, are crucial for the stable binding of the pyridine derivatives within the active sites of their target proteins.[2] In some cases, halogen bonding has also been observed to contribute significantly to the binding affinity.[2]

Diverse Therapeutic Potential

Research into this compound and its derivatives has unveiled a broad spectrum of potential therapeutic applications. These compounds have been investigated as:

  • Antiviral agents , particularly as inhibitors of human immunodeficiency virus (HIV) replication.[1]

  • Antimicrobial agents .[1]

  • Anticancer agents , targeting enzymes like PIM-1 kinase and Bcr-Abl.[1][4]

  • PPARγ agonists for the potential treatment of metabolic syndrome.[1]

  • Cholinesterase inhibitors for Alzheimer's disease.[2]

This versatility underscores the importance of the pyridin-3-yloxy scaffold in medicinal chemistry and drug design.

Conclusion

The comparative analysis of docking studies on this compound derivatives and related pyridine compounds reveals their significant potential across various therapeutic areas. The quantitative data on binding affinities, coupled with detailed insights into their binding modes, provides a solid foundation for the rational design and optimization of more potent and selective inhibitors. The consistent observation of key interactions, such as hydrogen bonding and π-π stacking, across different targets highlights common structural features that can be exploited in future drug development efforts. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and translate them into novel therapeutic agents.

References

A Comparative Analysis of (Pyridin-3-yloxy)-acetic Acid Derivatives and First-Generation PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of novel (Pyridin-3-yloxy)-acetic acid derivatives against the first-generation PIM-1 kinase inhibitor, SGI-1776. This analysis is supported by experimental data to inform future research and development in cancer therapeutics.

The PIM-1 kinase, a serine/threonine kinase, is a well-established proto-oncogene implicated in various malignancies, including prostate cancer and various hematological cancers.[1] Its role in cell cycle progression and apoptosis makes it a prime target for anticancer drug development.[1] This guide focuses on a comparative analysis of recently developed this compound derivatives and the first-generation PIM-1 inhibitor, SGI-1776.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives and the first-generation inhibitor SGI-1776 against PIM-1 kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTypeTarget KinaseIC50 (nM)
SGI-1776 First-Generation InhibitorPIM-17
Compound 9a This compound derivativePIM-11.12
Compound 9b This compound derivativePIM-11.58
Compound 9c This compound derivativePIM-12.11

Note: Lower IC50 values indicate higher potency.

The data clearly indicates that the evaluated this compound derivatives (9a, 9b, and 9c) exhibit potent inhibitory activity against PIM-1 kinase, with IC50 values in the low nanomolar range. Notably, all three derivatives demonstrate greater potency than the first-generation inhibitor SGI-1776.

Experimental Protocols

The determination of the inhibitory efficacy of these compounds relies on robust experimental methodologies. Below are the detailed protocols for the PIM-1 kinase inhibition assay.

PIM-1 Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the PIM-1 kinase.[2][3]

Materials:

  • Recombinant human PIM-1 kinase

  • Peptide substrate (e.g., KKRNRTLTV)[4]

  • [γ-³²P]ATP or [γ-³³P]ATP[4][5]

  • Kinase buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[4][5]

  • Test compounds (dissolved in DMSO)

  • 3% Phosphoric acid solution

  • P30 filtermat

  • Methanol

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the purified recombinant human PIM-1 kinase, the peptide substrate, and the kinase buffer.

  • The test compound is added to the reaction mixture at various concentrations. A control reaction with DMSO but no inhibitor is also prepared.

  • The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.

  • The reaction is incubated for a set period (e.g., 40 minutes) at room temperature to allow for substrate phosphorylation.[3][4]

  • The reaction is stopped by the addition of a 3% phosphoric acid solution.[3][4]

  • A portion of the reaction mixture is spotted onto a P30 filtermat.

  • The filtermat is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP, followed by a final wash with methanol.[4]

  • The amount of phosphorylated substrate, captured on the filtermat, is quantified using a scintillation counter.

  • The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

PIM-1 Signaling Pathway

The diagram below illustrates a simplified representation of the PIM-1 signaling pathway, highlighting its activation and downstream effects on cell survival and proliferation.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 STAT->PIM1 Upregulates Expression Bad Bad PIM1->Bad Phosphorylation (Inhibition) p21 p21 PIM1->p21 Phosphorylation (Inactivation) p27 p27 PIM1->p27 Phosphorylation (Degradation) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CellCycle Cell Cycle Progression p21->CellCycle Inhibition p27->CellCycle Inhibition

Caption: Simplified PIM-1 Signaling Pathway.

Conclusion

The presented data suggests that the novel this compound derivatives are highly potent inhibitors of PIM-1 kinase, surpassing the efficacy of the first-generation inhibitor SGI-1776 in in vitro assays. This highlights their potential as promising candidates for further preclinical and clinical development as anticancer agents. The detailed experimental protocols provided will aid in the standardized evaluation of these and other novel inhibitors. Further investigation into the selectivity, in vivo efficacy, and safety profiles of these derivatives is warranted.

References

Safety Operating Guide

Proper Disposal of (Pyridin-3-yloxy)-acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of (Pyridin-3-yloxy)-acetic acid, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as irritants.[1][2] According to safety data sheets (SDS), contact with this chemical can cause skin and serious eye irritation.[3][4] Inhalation may also cause respiratory irritation.[4] Therefore, it must be handled as a hazardous waste.

Key Hazard Information:

Hazard CategoryDescriptionPrimary Route of Exposure
Skin IrritationCauses skin irritation.[3][4]Dermal contact
Eye IrritationCauses serious eye irritation.[3][4]Eye contact
Respiratory IrritationMay cause respiratory irritation.[4]Inhalation
Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize the risk of exposure.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]

  • Body Protection: A fully-buttoned laboratory coat.[5]

  • Respiratory Protection: While generally not required under normal use with adequate ventilation, a NIOSH-approved respirator may be necessary for spill cleanup or when handling large quantities.[3]

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound. Plastic containers are often preferred for their durability.[6]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[7] Do not use abbreviations or chemical formulas.

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[5][8]

  • Storage Location: Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8] The SAA should be a well-ventilated area, away from heat sources and direct sunlight.[5]

Disposal Procedure

This compound must be disposed of as hazardous waste through an approved waste disposal facility.[3][4][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all required PPE is worn correctly. Conduct all waste handling activities within a certified laboratory chemical fume hood to minimize inhalation exposure.[5]

  • Waste Transfer: Carefully transfer the this compound waste into the designated hazardous waste container. Avoid splashing or creating dust.

  • Container Sealing: Securely close the waste container cap. The container must remain closed at all times except when adding waste.[8][9]

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent. The cleaning materials should also be disposed of as hazardous waste.

  • Waste Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary.

  • Spill Cleanup:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

    • For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste.[5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

Figure 1: this compound Disposal Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Transfer Waste to Labeled Hazardous Waste Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Accumulation Time Limit Reached? F->G H Continue Accumulation in SAA G->H No I Arrange for Pickup by EHS/Licensed Contractor G->I Yes H->F J End: Proper Disposal I->J

Caption: Logical flow for the safe handling and disposal of this compound waste.

Figure 2: Spill Response for this compound A Spill Occurs B Assess Spill Size A->B C Large Spill or Untrained Personnel B->C Large D Small, Manageable Spill B->D Small E Evacuate and Notify EHS C->E F Don Appropriate PPE D->F G Absorb with Inert Material F->G H Collect in Sealed Container for Hazardous Waste Disposal G->H I Decontaminate Area H->I

Caption: Decision-making process for responding to a this compound spill.

References

Personal protective equipment for handling (Pyridin-3-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of (Pyridin-3-yloxy)-acetic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is classified as an irritant.[1] Due to its pyridine functional group, it should be handled with caution, as pyridine and its derivatives can be toxic, flammable, and irritating to the skin and respiratory tract.[2][3][4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical hazards.[3] The following table summarizes the required PPE for handling this compound, based on the known hazards of pyridine compounds and related acetic acid derivatives.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[2]Provides robust chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles if there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[4][5]
Skin and Body Protection A chemical-resistant lab coat is required. For larger quantities or procedures with a higher risk of splashing, flame-retardant and antistatic protective clothing is recommended.Protects skin from contact, which can be harmful.[4][5] The flammability of pyridine compounds necessitates flame-retardant materials in certain situations.[4]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood or a well-ventilated area.[2][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine-based fumes can lead to headaches, dizziness, and respiratory irritation upon inhalation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound. The following workflow outlines the essential steps for safe handling from preparation to waste disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Ensure proper ventilation Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Gather all necessary materials Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed to handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Use appropriate glassware Seal Container Seal Container Perform Experiment->Seal Container Tightly close after use Decontaminate Surfaces Decontaminate Surfaces Seal Container->Decontaminate Surfaces Begin cleanup Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Follow disposal plan Doff PPE Doff PPE Segregate Waste->Doff PPE Proper removal technique Wash Hands Wash Hands Doff PPE->Wash Hands Final safety step

Caption: Safe handling workflow for this compound.

Experimental Protocol: Safe Handling

  • Ventilation Verification : Before beginning any work, ensure the chemical fume hood is operational and certified.

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

  • Work Area Preparation : Prepare the work surface by covering it with an absorbent, disposable liner. Ensure all necessary equipment, such as spatulas, glassware, and waste containers, are within reach inside the fume hood to minimize movement.

  • Aliquotting the Compound : Carefully weigh or measure the desired amount of this compound. Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[2]

  • Experimental Procedure : Conduct all experimental steps within the fume hood. Avoid actions that could generate dust or aerosols.

  • Securing the Compound : After use, ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2][5]

  • Decontamination : Clean all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal : Dispose of all contaminated materials, including gloves, liners, and excess reagent, according to the disposal plan.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste contaminated with this compound, including paper towels, gloves, and disposable liners, should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Pyridin-3-yloxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(Pyridin-3-yloxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.